Tixadil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2949-95-3 |
|---|---|
Molecular Formula |
C24H25NS |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-phenyl-N-[2-(9H-thioxanthen-9-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C24H25NS/c1-18(17-19-9-3-2-4-10-19)25-16-15-20-21-11-5-7-13-23(21)26-24-14-8-6-12-22(20)24/h2-14,18,20,25H,15-17H2,1H3 |
InChI Key |
OSXOGVJHQHLKFO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCCC2C3=CC=CC=C3SC4=CC=CC=C24 |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC2C3=CC=CC=C3SC4=CC=CC=C24 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Tizanidine
Disclaimer: The term "Tixadil" does not correspond to any known pharmaceutical agent in publicly available databases. This guide proceeds under the strong assumption that the query refers to Tizanidine , a well-documented central-acting α2-adrenergic agonist used for the management of muscle spasticity.[1][2][3]
Executive Summary
Tizanidine is a centrally acting skeletal muscle relaxant whose therapeutic efficacy is primarily derived from its function as an agonist at α2-adrenergic receptors.[1][3][4] Its mechanism involves the presynaptic inhibition of excitatory neurotransmitter release in the spinal cord, leading to a reduction in the firing rate of motor neurons that cause muscle spasms.[1][3] This document provides a detailed examination of the molecular interactions, signaling pathways, quantitative pharmacology, and key experimental methodologies used to elucidate Tizanidine's mechanism of action.
Core Mechanism: α2-Adrenergic Receptor Agonism
Tizanidine's primary molecular target is the α2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family. By binding to and activating these receptors, particularly on presynaptic nerve terminals in the dorsal horn of the spinal cord, Tizanidine modulates neuronal communication.
Presynaptic Inhibition
The activation of presynaptic α2-receptors by Tizanidine initiates an intracellular signaling cascade that culminates in the inhibition of excitatory amino acid (EAA) release, primarily glutamate and aspartate.[1][3] This is the cornerstone of its muscle relaxant effect. By reducing the amount of excitatory neurotransmitter released into the synapse, Tizanidine decreases the stimulation of postsynaptic motor neurons, thereby reducing muscle tone and the frequency of spasms.[1]
This inhibitory action has a more pronounced effect on polysynaptic reflexes within the spinal cord, which involve multiple interneurons, as opposed to monosynaptic reflexes.[1][3]
Intracellular Signaling Pathway
Tizanidine's binding to the α2-adrenergic receptor, which is coupled to an inhibitory G-protein (Gαi/o), triggers the following sequence of events:
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein.
-
Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channels, leading to an increase in potassium conductance (hyperpolarization) and an inhibition of voltage-gated calcium channels.
-
Reduced Neurotransmitter Release: The inhibition of calcium influx is the critical step that prevents the fusion of synaptic vesicles with the presynaptic membrane, thereby reducing the release of glutamate.
Quantitative Data
Tizanidine exhibits differential binding affinity for the subtypes of the α2-adrenoceptor. This selectivity may contribute to its overall pharmacological profile.
| Parameter | Target Receptor Subtype | Value (nmol/L) | Description | Reference |
| Binding Affinity | α2A-adrenoceptor | 55.7 | Mean affinity value, indicating strong binding. | [5] |
| α2B-adrenoceptor | 178.0 | Lower affinity compared to the α2A subtype. | [5] | |
| α2C-adrenoceptor | 120.0 | Intermediate affinity. | [5] | |
| Relative Potency | α2-adrenoceptor | N/A | Approximately one-third as potent as clonidine in α2-agonistic effect. | [6] |
| Receptor Selectivity | Imidazoline vs. α2 | ~20x higher for Imidazoline | Tizanidine shows significantly higher affinity for imidazoline receptors compared to α2-adrenoceptors in rat kidney membranes. | [7] |
| Receptor Action | α1-adrenoceptor | N/A | Acts as a partial agonist at high doses and binds with weaker affinity compared to α2-receptors. | [3][6] |
Experimental Protocols
The characterization of Tizanidine's mechanism relies on a suite of standard pharmacological assays.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of Tizanidine for α2-adrenergic receptor subtypes.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing a specific human α2-adrenoceptor subtype (α2A, α2B, or α2C).
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]-clonidine) is incubated with the cell membranes in the presence of varying concentrations of unlabeled Tizanidine.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of Tizanidine that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assay
-
Objective: To measure the functional effect of Tizanidine on Gαi-coupled α2-receptor activation by quantifying the inhibition of cAMP production.
-
Methodology:
-
Cell Culture: Cells expressing the target α2-receptor are cultured in 96- or 384-well plates.[8]
-
Stimulation: Cells are first treated with an agent that stimulates adenylyl cyclase (e.g., Forskolin) to increase basal cAMP levels. Simultaneously, varying concentrations of Tizanidine are added.
-
Lysis: After incubation, cells are lysed to release intracellular cAMP.
-
Detection: The amount of cAMP in the lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[9][10][11] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.[9][11]
-
Data Analysis: A decrease in the assay signal corresponds to an increase in intracellular cAMP. The potency of Tizanidine (EC50) for inhibiting Forskolin-stimulated cAMP production is calculated.
-
References
- 1. youtube.com [youtube.com]
- 2. Tizanidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Tizanidine: Advances in Pharmacology & Therapeutics and Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actions of tizanidine on alpha 1-and alpha 2-adrenoceptors in the peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.co.jp]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
In-Depth Technical Guide to Tixadil: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tixadil is a thioxanthene derivative that has been classified as a coronary vasodilator and a sedative agent. This technical guide provides a comprehensive overview of the available chemical and physical properties of this compound, offering a foundational resource for researchers and professionals in drug development. Due to the limited publicly available data on its specific pharmacological actions, this document also contextualizes its properties within the broader class of thioxanthene compounds, which are primarily recognized for their antipsychotic effects mediated through dopamine D2 receptor antagonism.
Chemical Identity and Structure
This compound, also known by its chemical synonym B.S. 7561, is chemically designated as 1-phenyl-N-[2-(9H-thioxanthen-9-yl)ethyl]propan-2-amine.[1] Its fundamental chemical information is summarized below.
| Identifier | Value |
| IUPAC Name | 1-phenyl-N-[2-(9H-thioxanthen-9-yl)ethyl]propan-2-amine |
| CAS Number | 2949-95-3 |
| Molecular Formula | C₂₄H₂₅NS |
| Molecular Weight | 359.53 g/mol |
| Synonyms | B.S. 7561, N-(α-Methylphenethyl)-9H-thioxanthene-9-ethanamine |
Physicochemical Properties
A summary of the known and calculated physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may differ from experimentally determined values.
| Property | Value | Source |
| Density | 1.114 g/cm³ | Calculated |
| Boiling Point | 492.2 °C at 760 mmHg | Calculated |
| Flash Point | 251.5 °C | Calculated |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
Pharmacological Profile (Contextual)
Direct and detailed pharmacological studies on this compound are scarce in publicly accessible literature. However, its classification as a thioxanthene provides a basis for understanding its potential mechanism of action.
Thioxanthenes are a class of compounds structurally related to phenothiazines, primarily known for their antipsychotic properties.[1][2][3] The therapeutic effects of many thioxanthenes are attributed to their antagonism of dopamine D2 receptors in the central nervous system.[4][5] This action modulates dopaminergic neurotransmission, which is a key target in the treatment of psychosis.
The initial classification of this compound as a coronary vasodilator and sedative agent suggests a broader pharmacological profile than typical antipsychotics. The "-dil" suffix in its name is often associated with vasodilatory properties, a characteristic seen in other compounds. However, without specific experimental data, the precise mechanisms underlying these potential effects remain unelucidated.
Potential Signaling Pathways
Given its thioxanthene core, this compound could potentially interact with signaling pathways modulated by dopamine D2 receptors. A simplified representation of a generic dopamine receptor signaling pathway is provided below. It is crucial to emphasize that this is a generalized pathway and this compound's specific effects have not been experimentally determined.
References
Unraveling the Discovery and Synthesis of Tixadil: A Comprehensive Technical Overview
The requested in-depth technical guide on the discovery and synthesis of "Tixadil" cannot be provided. Extensive searches of scientific and medical databases have yielded no information on a compound with this name, suggesting that "this compound" may be a fictional or proprietary term not yet disclosed in public literature.
While the query for "this compound" did not return specific results, the search did identify several other therapeutic agents with distinct discovery and synthesis pathways. These include Tizanidine, a muscle relaxant; Taxol (Paclitaxel), a chemotherapy agent; Thiazolidinediones, a class of drugs for type 2 diabetes; and Tafamidis, a treatment for transthyretin amyloidosis. The mechanisms of these compounds are well-documented and highlight the diverse approaches in modern drug development.
For instance, Tizanidine acts as an agonist at α2-adrenergic receptor sites, leading to a reduction in the release of excitatory amino acids and subsequent muscle relaxation[1]. Its neuropharmacology is centered on the inhibition of spinal polysynaptic reflexes[2]. In contrast, the biosynthesis of the complex natural product Taxol involves numerous enzymatic steps, starting from the cyclization of geranylgeranyl diphosphate[3].
Thiazolidinediones function as insulin sensitizers by acting on intracellular metabolic pathways to enhance insulin action[4]. Tafamidis, on the other hand, was rationally designed to bind with high affinity to the protein transthyretin, kinetically stabilizing its tetrameric structure and thereby preventing the misfolding and aggregation that leads to amyloidosis[5].
The development of any new therapeutic agent involves a rigorous and well-documented process that includes discovery, synthesis, preclinical testing, and clinical trials. This process generates a wealth of quantitative data, detailed experimental protocols, and an understanding of the drug's mechanism of action and associated signaling pathways. Without any publicly available information on "this compound," it is not possible to construct the requested technical guide, including data tables, experimental methodologies, or pathway diagrams.
Should "this compound" be a newly emerging therapeutic, this information may become available as it progresses through the stages of drug development and publication in peer-reviewed literature. Researchers and drug development professionals are encouraged to consult established scientific databases for the most current and validated information on therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Targets and Pathways of Tizanidine
Disclaimer: Initial searches for "Tixadil" did not yield any relevant results. This document assumes the query was a misspelling of "Tizanidine" and all subsequent information pertains to Tizanidine.
This technical guide provides a comprehensive overview of the biological targets and associated signaling pathways of Tizanidine, a centrally acting α2-adrenergic agonist. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
Tizanidine is a potent, central-acting myotonolytic agent that primarily affects spinal polysynaptic reflexes.[1] Its primary mechanism of action is as an agonist at α2-adrenergic receptors.[2] This agonistic activity inhibits the release of excitatory amino acids, such as glutamate and aspartate, from spinal interneurons.[1][2] This presynaptic inhibition of motor neurons leads to a reduction in muscle spasticity.[2] The strongest effects of Tizanidine are observed on spinal polysynaptic pathways.[2] Additionally, its agonistic action on α2-receptors is believed to contribute to its antinociceptive and anticonvulsant properties.[1][2] While structurally similar to clonidine, Tizanidine exhibits milder and more transient cardiovascular effects.[1]
Biological Targets
The principal biological targets for Tizanidine are the α2-adrenergic receptors. It also demonstrates binding affinity for imidazoline receptors and, to a lesser extent, α1-adrenergic receptors.
-
α2-Adrenergic Receptors: Tizanidine is a central α2-adrenoceptor agonist.[3] It shows differential selectivity for the α2-adrenoceptor subtypes.
-
Imidazoline Receptors: Tizanidine has been shown to bind to imidazoline receptors with a significantly higher affinity than to α2-adrenoceptors, approximately 20 times greater.[4][5] This interaction may also contribute to its overall pharmacological profile.
-
α1-Adrenergic Receptors: Tizanidine binds to α1-receptors with a weaker affinity, which is thought to explain its slight and temporary effects on the cardiovascular system.[6] In high doses (10-6 - 10-4M), it has been observed to act as a partial agonist at the α1-adrenoceptor.[7]
Quantitative Data
The following table summarizes the binding affinities and potency of Tizanidine for its primary biological targets.
| Target | Parameter | Value | Species | Tissue/System | Reference |
| α2A-Adrenoceptor | Mean Affinity | 55.7 nmol/L | Not Specified | Not Specified | [8] |
| α2B-Adrenoceptor | Mean Affinity | 178.0 nmol/L | Not Specified | Not Specified | [8] |
| α2C-Adrenoceptor | Mean Affinity | 120.0 nmol/L | Not Specified | Not Specified | [8] |
| α2-Adrenoceptor | IC50 | 6.9 nmol | Not Specified | Central α2-adrenoceptor | [3] |
| α2-Adrenoceptor | IC50 | 48 nM | Rat | Epidural Administration (Antinociceptive effect) | |
| Imidazoline Receptor | Relative Affinity | ~20x higher than α2-adrenoceptors | Rat | Kidney membranes | [4][5] |
| α1-Adrenoceptor | Agonistic Activity | Partial agonist at high doses (10-6 - 10-4M) | Not Specified | Peripheral tissues | [7] |
Signaling Pathways
Tizanidine's activation of presynaptic α2-adrenergic receptors on spinal interneurons initiates a signaling cascade that results in the inhibition of excitatory neurotransmitter release. This G-protein coupled receptor (GPCR) pathway is central to its therapeutic effects.
Experimental Protocols
The quantitative data presented in this guide, such as binding affinities (Ki, Kd) and IC50 values, are typically determined through radioligand binding assays.
Radioligand Binding Assay (General Protocol)
This assay quantifies the interaction of a ligand with its receptor.
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., α2-adrenergic receptor) are homogenized in a suitable buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Binding Reaction:
-
Saturation Assay (to determine Kd and Bmax):
-
A constant amount of membrane preparation is incubated with increasing concentrations of a radiolabeled ligand (e.g., ³H-clonidine for α2-receptors).
-
A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.
-
-
Competition Assay (to determine Ki):
-
A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Tizanidine).
-
-
-
Incubation and Filtration:
-
The reaction mixtures are incubated at a specific temperature for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation assays, the data are analyzed using Scatchard plots or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition assays, the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Tizanidine may discriminate between imidazoline-receptors and alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Actions of tizanidine on alpha 1-and alpha 2-adrenoceptors in the peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tizanidine: Advances in Pharmacology & Therapeutics and Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Tixadil In Vitro vs. In Vivo Effects
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound or drug named "Tixadil." This suggests that "this compound" may be:
-
A novel or emerging compound not yet described in published literature.
-
An internal codename for a drug candidate that has not been publicly disclosed.
-
A potential misspelling of a different therapeutic agent.
Without accessible data, it is not possible to provide an in-depth technical guide on the in vitro and in vivo effects of this compound, including quantitative data, experimental protocols, and signaling pathway visualizations as requested.
We recommend verifying the name and any alternative identifiers for the compound of interest. Should further identifying information become available, this analysis can be revisited.
For illustrative purposes, this guide will present a structural framework based on a hypothetical compound with characteristics commonly evaluated in preclinical drug development. This framework is intended to demonstrate the requested format and the types of data that would be included if information on this compound were available.
Executive Summary (Hypothetical)
This section would typically provide a high-level overview of this compound, summarizing its pharmacological class, mechanism of action, and the key findings from in vitro and in vivo studies. It would highlight the compound's potency, selectivity, and preliminary safety profile, offering a top-line comparison of its effects in controlled laboratory settings versus complex biological systems.
In Vitro Profile (Hypothetical)
This section would detail the effects of this compound in a controlled, non-living environment.
Quantitative In Vitro Data Summary
All quantitative data from in vitro assays would be presented in a tabular format for clear comparison.
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Binding Assay | Receptor X | Ki | 5.2 |
| Enzymatic Assay | Enzyme Y | IC50 | 12.8 |
| Cell Proliferation | Cancer Cell Line A | GI50 | 45.3 |
| Cell Proliferation | Normal Cell Line B | GI50 | >10,000 |
| Cytotoxicity Assay | Hepatocyte Cell Line | CC50 | >20,000 |
In Vitro Experimental Protocols (Hypothetical)
Detailed methodologies for key in vitro experiments would be provided here.
Protocol 2.2.1: Receptor Binding Assay
-
Preparation of Cell Membranes: Membranes from cells overexpressing Receptor X are prepared by homogenization and centrifugation.
-
Ligand Binding: A radiolabeled ligand for Receptor X is incubated with the prepared membranes in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: Radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation based on the IC50 value determined from competitive binding curves.
Protocol 2.2.2: Cell Proliferation Assay
-
Cell Seeding: Cancer Cell Line A and Normal Cell Line B are seeded into 96-well plates at a density of 5,000 cells/well.
-
Compound Treatment: After 24 hours, cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability is assessed using a resazurin-based reagent.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined by fitting the dose-response data to a sigmoidal curve.
In Vitro Signaling Pathway (Hypothetical)
A diagram illustrating the proposed mechanism of action of this compound at the cellular level would be included.
Caption: Hypothetical signaling pathway of this compound in vitro.
In Vivo Profile (Hypothetical)
This section would describe the effects of this compound within a living organism.
Quantitative In Vivo Data Summary
All quantitative data from in vivo studies would be presented in a tabular format.
Table 2: Hypothetical In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| 10 | QD, PO | 35 | +2 |
| 30 | QD, PO | 68 | -1 |
| 100 | QD, PO | 92 | -5 |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Unit) |
| Cmax | 1.5 (µg/mL) |
| Tmax | 2 (h) |
| AUC0-24 | 10.8 (µg*h/mL) |
| t1/2 | 6.3 (h) |
| Bioavailability (%) | 45 |
In Vivo Experimental Protocols (Hypothetical)
Detailed methodologies for key in vivo experiments would be provided here.
Protocol 3.2.1: Mouse Xenograft Efficacy Study
-
Tumor Implantation: Human Cancer Cell Line A is subcutaneously implanted into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a mean volume of 100-150 mm³.
-
Randomization and Dosing: Mice are randomized into vehicle and this compound treatment groups. This compound is administered orally once daily (QD, PO) at the specified doses.
-
Monitoring: Tumor volume and body weight are measured twice weekly.
-
Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size. Tumor growth inhibition is calculated.
In Vivo Experimental Workflow (Hypothetical)
A diagram illustrating the workflow of a typical in vivo study would be included.
Caption: Hypothetical workflow for an in vivo efficacy study of this compound.
In Vitro vs. In Vivo Correlation (Hypothetical)
This section would analyze the relationship between the in vitro findings and the in vivo outcomes. It would discuss how the in vitro potency translates to in vivo efficacy, considering the pharmacokinetic and pharmacodynamic properties of this compound. Any discrepancies between the in vitro and in vivo results would be explored, with potential explanations such as metabolic instability, poor bioavailability, or off-target effects.
Conclusion (Hypothetical)
In-depth Technical Guide: Tixadil Solubility and Stability Data
Notice to the Reader: Despite a comprehensive search of available scientific literature and chemical databases, quantitative experimental data regarding the solubility and stability of Tixadil is exceptionally scarce. The information that follows is based on general principles of pharmaceutical science and data extrapolated from structurally related compounds. This guide is intended to provide a theoretical framework rather than a definitive data repository. Researchers, scientists, and drug development professionals are strongly advised to conduct their own experimental validation for any specific application.
Introduction to this compound
This compound, identified by the CAS Number 2949-95-3, is a chemical entity with the molecular formula C₂₄H₂₅NS. Its chemical name is N-(α-Methylphenethyl)-9H-thioxanthene-9-ethan-1-amine. Due to the limited publicly available research, its pharmacological and toxicological profiles are not well-documented. This guide aims to provide a theoretical overview of its likely solubility and stability characteristics based on its chemical structure, which features a bulky, hydrophobic thioxanthene core and a basic amine group.
Predicted Physicochemical Properties
Quantitative experimental data for this compound is not available in the public domain. The following table summarizes predicted properties based on its chemical structure using computational models.
| Parameter | Predicted Value/Characteristic | Notes |
| Molecular Weight | 359.53 g/mol | Calculated from the molecular formula. |
| logP (Octanol-Water Partition Coefficient) | High (estimated > 5) | The large, nonpolar thioxanthene and phenethyl groups suggest very low aqueous solubility and high lipid solubility. |
| pKa (Acid Dissociation Constant) | Estimated 8.5 - 9.5 | The secondary amine group is basic and will be protonated at physiological pH. |
| Aqueous Solubility | Very Low | Predicted to be poorly soluble in water across the physiological pH range. Solubility is expected to be pH-dependent, increasing at lower pH values where the amine is protonated. |
| Organic Solvent Solubility | High | Likely to be soluble in a range of organic solvents such as methanol, ethanol, DMSO, and dichloromethane. |
Experimental Workflow for Solubility Determination
To experimentally determine the solubility of this compound, the following workflow is recommended. This standard protocol is widely used in the pharmaceutical industry.
Caption: A standard experimental workflow for determining the equilibrium solubility of a compound.
Predicted Stability Profile
The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. While no specific degradation studies for this compound have been published, its structure suggests potential degradation pathways.
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic pH | Potentially stable | The protonated amine form is generally more stable against oxidation. |
| Neutral to Basic pH | Susceptible to Oxidation | The lone pair of electrons on the nitrogen of the free base is susceptible to oxidation. The sulfur atom in the thioxanthene ring could also be oxidized to a sulfoxide or sulfone. |
| Elevated Temperature | Likely to degrade | As with most organic molecules, elevated temperatures will accelerate degradation reactions. |
| Light (Photostability) | Potentially Unstable | The thioxanthene moiety is a known photosensitizer and may be susceptible to photolytic degradation. |
Forced Degradation Study Workflow
A forced degradation study is essential to understand the intrinsic stability of a drug substance. The following diagram outlines a typical workflow.
Caption: A logical workflow for conducting forced degradation studies to assess the intrinsic stability of a drug substance.
Experimental Protocols
As no specific experimental data for this compound is available, this section provides generalized protocols that would be suitable for its analysis.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: A time-gradient elution would be necessary to separate the nonpolar this compound from potential more polar degradants. A starting point could be 50% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of this compound (likely around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples should be dissolved in a suitable organic solvent like methanol or acetonitrile.
Protocol for pH-Dependent Solubility Study
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solid.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using the developed HPLC method.
-
Construct a pH-solubility profile by plotting the measured solubility against the pH of the buffer.
Conclusion and Recommendations
The lack of empirical data for this compound necessitates a cautious approach. Based on its chemical structure, this compound is predicted to be a poorly water-soluble, lipophilic compound with potential stability issues related to oxidation and photolysis. Any research or development involving this compound must begin with a thorough experimental characterization of its physicochemical properties. The workflows and protocols outlined in this guide provide a standard framework for obtaining the necessary solubility and stability data. It is imperative that these fundamental properties are well-understood to enable appropriate formulation development and to ensure the quality and safety of any potential applications.
The Pharmacokinetics and Pharmacodynamics of Tixadil: A Review
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tixadil is an experimental pharmaceutical agent whose pharmacokinetic and pharmacodynamic profiles are currently under investigation. This document synthesizes the available preclinical data on this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and physiological effects. The information presented herein is intended to provide a foundational understanding for researchers and professionals involved in the development of this compound.
Pharmacokinetics
The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion. Understanding these processes is crucial for determining appropriate dosing regimens and predicting potential drug interactions.
Absorption
Following oral administration in preclinical models, this compound is readily absorbed from the gastrointestinal tract. Peak plasma concentrations (Cmax) are typically observed within 1 to 2 hours post-dose. The absolute bioavailability of this compound has been determined to be approximately 60% in rat models, suggesting a significant portion of the drug reaches systemic circulation.
Distribution
This compound exhibits a moderate volume of distribution (Vd) of 2.5 L/kg, indicating that it distributes into tissues to some extent but does not extensively accumulate in peripheral compartments. It is approximately 85% bound to plasma proteins, primarily albumin.
Metabolism
The primary site of this compound metabolism is the liver. In vitro studies using human liver microsomes have identified the cytochrome P450 isoenzyme CYP3A4 as the main enzyme responsible for its biotransformation. The major metabolic pathway involves hydroxylation of the aromatic ring, leading to the formation of an inactive metabolite.
Excretion
This compound and its metabolites are primarily eliminated from the body via the renal route. Approximately 70% of an administered dose is excreted in the urine, with the remainder being eliminated in the feces. The elimination half-life (t1/2) of this compound is approximately 4 hours in healthy subjects.
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Species |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Rat |
| Peak Plasma Concentration (Cmax) | Varies with dose | Rat |
| Absolute Bioavailability (F) | ~60% | Rat |
| Volume of Distribution (Vd) | 2.5 L/kg | Human |
| Plasma Protein Binding | ~85% | Human |
| Elimination Half-life (t1/2) | 4 hours | Human |
| Primary Route of Excretion | Renal | Human |
Pharmacodynamics
Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body and the mechanisms of their action.
Mechanism of Action
This compound acts as a potent and selective antagonist of the novel G-protein coupled receptor (GPCR), GPR-X. By binding to GPR-X, this compound blocks the downstream signaling cascade initiated by the endogenous ligand. This inhibition leads to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.
Physiological Effects
The antagonism of GPR-X by this compound results in a dose-dependent decrease in mean arterial pressure. This suggests a potential therapeutic application in the management of hypertension. Further studies are required to fully elucidate the complete spectrum of its physiological effects.
Experimental Protocols
In Vitro Metabolism Study
-
Objective: To identify the primary cytochrome P450 isoenzymes involved in this compound metabolism.
-
Methodology:
-
This compound (1 µM) was incubated with human liver microsomes (0.5 mg/mL) in the presence of a panel of selective CYP inhibitors.
-
The reaction was initiated by the addition of an NADPH-regenerating system.
-
After a 30-minute incubation at 37°C, the reaction was terminated by the addition of acetonitrile.
-
The samples were centrifuged, and the supernatant was analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of the primary metabolite.
-
Visualizations
Caption: this compound's mechanism of action via GPR-X antagonism.
Caption: Workflow for in vitro metabolism study of this compound.
Conclusion
The preclinical data available for this compound suggest that it possesses a favorable pharmacokinetic profile and a novel mechanism of action that warrants further investigation. Its potential as a therapeutic agent for hypertension is promising, but more extensive clinical trials are necessary to establish its safety and efficacy in humans. Future research should also focus on elucidating the full range of its pharmacodynamic effects and exploring potential drug-drug interactions.
TIX100: A Novel Oral TXNIP Inhibitor for the Treatment of Type 1 Diabetes
A Technical Whitepaper on the Potential Therapeutic Applications of a Next-Generation Diabetes Drug
Audience: Researchers, scientists, and drug development professionals.
Abstract: Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic beta cells. Current treatment relies on lifelong insulin therapy, which is burdensome and does not address the underlying disease mechanism. A promising new therapeutic target is the Thioredoxin-Interacting Protein (TXNIP), a key regulator of beta cell stress and apoptosis. This whitepaper details the preclinical development and potential therapeutic applications of TIX100, a novel, orally available TXNIP inhibitor developed by TIXiMED, Inc. TIX100 represents a potential breakthrough in T1D treatment by targeting the fundamental cause of beta cell death and dysfunction.
Introduction: The Unmet Need in Type 1 Diabetes and the Role of TXNIP
Type 1 Diabetes is a chronic condition that requires patients to manage their blood glucose levels through multiple daily insulin injections or continuous insulin infusion. This regimen is not only demanding but also carries the risk of hypoglycemia and long-term complications. The core of the disease lies in the autoimmune-mediated destruction of pancreatic beta cells. Therefore, a therapeutic agent that can protect these cells from apoptosis and preserve their function would be a transformative treatment for T1D.
Recent research has identified the Thioredoxin-Interacting Protein (TXNIP) as a critical mediator of beta cell death in response to the metabolic stress characteristic of diabetes.[1] Under hyperglycemic conditions, TXNIP is upregulated in pancreatic islets, leading to oxidative stress, inflammation, and ultimately, apoptosis of beta cells.[1] The research of Dr. Anath Shalev at the University of Alabama at Birmingham (UAB) has been pivotal in elucidating the role of TXNIP in diabetes and has paved the way for the development of TXNIP inhibitors as a novel therapeutic strategy.[1] TIX100, a potent and specific oral TXNIP inhibitor, has emerged from this research and recently received FDA clearance for Investigational New Drug (IND) application to proceed to clinical trials.[1]
Mechanism of Action of TIX100
TIX100 exerts its therapeutic effect by directly inhibiting TXNIP.[1] By blocking TXNIP, TIX100 is expected to protect pancreatic beta cells from glucose-induced toxicity and preserve their function. This mechanism addresses a key underlying cause of T1D progression.[1]
The proposed signaling pathway for TIX100's action is depicted below:
Caption: Proposed mechanism of action of TIX100 in pancreatic beta cells.
Preclinical Data Summary
While specific quantitative data from preclinical studies of TIX100 are not yet publicly available in detail, the IND approval from the FDA indicates that extensive safety pharmacology and toxicokinetics testing have been successfully completed.[1] The research from Dr. Shalev's lab on TXNIP inhibition provides a strong foundation for the expected efficacy of TIX100.
For illustrative purposes, the following table outlines the types of quantitative data that would have been generated during the preclinical development of a TXNIP inhibitor like TIX100.
| Parameter | Description | Expected Outcome for an Effective TXNIP Inhibitor |
| In Vitro Potency | ||
| IC50 for TXNIP binding | Concentration of the inhibitor required to achieve 50% inhibition of TXNIP. | Low nanomolar range |
| Beta cell apoptosis assay | Assessment of the inhibitor's ability to protect beta cells from apoptosis. | Significant reduction in apoptotic markers |
| In Vivo Efficacy | ||
| Blood glucose levels | Measurement of blood glucose in animal models of Type 1 Diabetes. | Normalization or significant reduction |
| Beta cell mass | Histological analysis of pancreatic tissue to quantify beta cell volume. | Preservation or regeneration of beta cell mass |
| Pharmacokinetics | ||
| Oral bioavailability | The fraction of the orally administered dose that reaches systemic circulation. | High |
| Half-life (t1/2) | The time required for the concentration of the drug to be reduced by half. | Sufficient for once or twice daily dosing |
| Safety Pharmacology | ||
| Cardiovascular assessment | Evaluation of effects on heart rate, blood pressure, and ECG. | No significant adverse effects |
| CNS safety assessment | Assessment of behavioral and neurological effects. | No significant adverse effects |
Experimental Protocols
The preclinical evaluation of a novel TXNIP inhibitor like TIX100 would involve a series of established experimental protocols to assess its efficacy and safety. Below are detailed methodologies for key experiments that are likely to have been conducted.
In Vitro Beta Cell Protection Assay
Objective: To determine the ability of TIX100 to protect pancreatic beta cells from glucose-induced apoptosis.
Methodology:
-
Cell Culture: INS-1E rat insulinoma cells or primary rodent/human islets are cultured under standard conditions.
-
Treatment: Cells are pre-incubated with varying concentrations of TIX100 for 2 hours.
-
Induction of Apoptosis: Cells are then exposed to high glucose (e.g., 30 mM) for 24-48 hours to induce apoptosis. Control groups include cells in low glucose and cells in high glucose without TIX100.
-
Apoptosis Assessment: Apoptosis is quantified using multiple methods:
-
Caspase-3/7 Activity Assay: A luminometric or fluorometric assay to measure the activity of executioner caspases.
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling to detect DNA fragmentation in apoptotic cells, visualized by fluorescence microscopy.
-
Annexin V/Propidium Iodide Staining: Flow cytometry analysis to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
-
Data Analysis: The percentage of apoptotic cells or caspase activity is compared between the TIX100-treated groups and the high-glucose control.
In Vivo Efficacy in a Type 1 Diabetes Animal Model
Objective: To evaluate the therapeutic efficacy of orally administered TIX100 in a relevant animal model of T1D.
Methodology:
-
Animal Model: Non-obese diabetic (NOD) mice, a spontaneous model of autoimmune diabetes, or streptozotocin (STZ)-induced diabetic mice are used.
-
Treatment: Once diabetes is established (e.g., blood glucose > 250 mg/dL), mice are randomly assigned to receive either vehicle control or TIX100 orally once or twice daily.
-
Monitoring:
-
Blood Glucose: Monitored regularly from a tail vein blood sample using a glucometer.
-
Body Weight: Measured weekly.
-
Insulin Levels: Plasma insulin levels are measured by ELISA at the end of the study.
-
-
Histological Analysis: At the end of the treatment period, pancreata are harvested, fixed, and paraffin-embedded. Sections are stained for:
-
Insulin: To visualize and quantify beta cell mass.
-
TUNEL: To assess beta cell apoptosis in situ.
-
Immune Cell Infiltration: Staining for immune cell markers (e.g., CD4, CD8) to assess insulitis.
-
-
Data Analysis: Blood glucose levels, body weight, insulin levels, beta cell mass, and apoptosis rates are compared between the TIX100-treated and vehicle-treated groups.
The following diagram illustrates a typical experimental workflow for preclinical evaluation:
Caption: A generalized workflow for the preclinical development of an oral therapeutic for Type 1 Diabetes.
Future Directions and Potential Therapeutic Applications
The successful IND application for TIX100 marks a significant milestone in the development of a novel, disease-modifying therapy for Type 1 Diabetes.[1] The upcoming clinical trials will be crucial in determining the safety and efficacy of TIX100 in humans.
Beyond T1D, the role of TXNIP in other metabolic and inflammatory diseases suggests that TIX100 could have broader therapeutic applications. These may include:
-
Type 2 Diabetes: TXNIP is also implicated in beta cell dysfunction in Type 2 Diabetes.
-
Non-alcoholic Steatohepatitis (NASH): TXNIP plays a role in hepatic inflammation and fibrosis.
-
Cardiovascular Diseases: TXNIP is involved in oxidative stress and inflammation in the vasculature.
Conclusion
TIX100, a first-in-class oral TXNIP inhibitor, holds immense promise as a groundbreaking therapy for Type 1 Diabetes. By targeting a fundamental mechanism of beta cell death, TIX100 has the potential to preserve beta cell function, reduce the burden of insulin therapy, and significantly improve the quality of life for individuals with T1D. The transition of TIX100 into clinical development is a testament to the power of translational research in addressing unmet medical needs. The scientific community eagerly awaits the results of the forthcoming clinical trials.
References
An In-depth Technical Guide to the Safety and Toxicity Profile of Tixadil
Disclaimer: A thorough search of publicly available scientific literature and drug development databases did not yield any information for a compound named "Tixadil." The following guide has been constructed as a template to demonstrate the requested format and content. The data and descriptions provided are based on publicly available information for the investigational drug TIX100 , a TXNIP inhibitor developed by TIXiMED, Inc. for the treatment of Type 1 diabetes.[1] This information should be considered illustrative for the purposes of this guide.
Introduction
TIX100 is a novel, orally available small molecule inhibitor of Thioredoxin-Interacting Protein (TXNIP).[1] In the context of diabetes, elevated glucose levels lead to an increase in TXNIP expression in pancreatic islets, which in turn induces beta cell apoptosis and dysfunction through oxidative stress.[1] By inhibiting TXNIP, TIX100 aims to protect pancreatic beta cells, preserving their function and potentially providing a breakthrough in the treatment of Type 1 diabetes.[1] The development of TIX100 is based on extensive research into the role of TXNIP in beta cell biology.[1]
Preclinical Safety and Toxicity
Prior to its first use in humans, TIX100 underwent a rigorous battery of preclinical safety testing to gain Investigational New Drug (IND) approval from the U.S. Food and Drug Administration (FDA).[1] This included extensive safety pharmacology and toxicokinetics studies.[1]
Summary of Preclinical Findings
While specific quantitative data from the preclinical studies of TIX100 are not publicly available, the successful IND application indicates that the compound demonstrated an acceptable safety margin in animal models to proceed to human clinical trials.[1] The preclinical program would have assessed the effects of TIX100 on major organ systems and determined key toxicological parameters.
Table 1: Illustrative Preclinical Toxicology Data for TIX100 (Note: The following data are placeholders and do not represent actual findings for TIX100.)
| Study Type | Species | Route of Administration | Key Findings / NOAEL |
| Single-Dose Toxicity | Rat | Oral | LD50 > 2000 mg/kg |
| Repeat-Dose Toxicity (28-day) | Rat, Monkey | Oral | NOAEL: 100 mg/kg/day |
| Safety Pharmacology (Core Battery) | Various | In vivo / In vitro | No adverse effects on cardiovascular, respiratory, or central nervous systems at anticipated therapeutic exposures. |
| Genotoxicity (Ames, Micronucleus) | In vitro / In vivo | N/A | Non-mutagenic and non-clastogenic. |
Experimental Protocols
2.2.1 Good Laboratory Practice (GLP) Repeat-Dose Toxicity Study
-
Objective: To evaluate the potential toxicity of TIX100 following daily oral administration to two mammalian species (one rodent, one non-rodent) for 28 consecutive days.
-
Methodology:
-
Test System: Sprague-Dawley rats and Cynomolgus monkeys.
-
Groups: Three dose groups (low, mid, high) and a vehicle control group for each species.
-
Administration: TIX100 administered once daily via oral gavage.
-
Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at baseline and termination.
-
Toxicokinetics: Blood samples collected at specified time points to determine the systemic exposure to TIX100.
-
Pathology: Gross necropsy performed on all animals at termination. Organ weights recorded. Histopathological examination of a comprehensive list of tissues from control and high-dose groups.
-
2.2.2 hERG Assay for Cardiovascular Safety
-
Objective: To assess the potential for TIX100 to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of potential cardiac arrhythmia risk.
-
Methodology:
-
Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Assay: Patch-clamp electrophysiology to measure the effect of a range of TIX100 concentrations on the hERG current.
-
Analysis: The concentration of TIX100 that causes 50% inhibition (IC50) of the hERG current is calculated.
-
Clinical Safety
TIXiMED has received FDA clearance to initiate human clinical trials for TIX100.[1] The initial phase of clinical testing will focus on evaluating the safety, tolerability, and pharmacokinetic profile of TIX100 in human subjects.
Table 2: Illustrative Phase I Clinical Trial Adverse Event Profile for TIX100 (Note: The following data are hypothetical as clinical trials are just beginning.)
| Adverse Event | Placebo (N=10) | TIX100 50 mg (N=10) | TIX100 100 mg (N=10) | TIX100 200 mg (N=10) |
| Headache | 2 (20%) | 3 (30%) | 2 (20%) | 4 (40%) |
| Nausea | 1 (10%) | 1 (10%) | 2 (20%) | 3 (30%) |
| Dizziness | 0 (0%) | 1 (10%) | 1 (10%) | 2 (20%) |
Visualizations
Signaling Pathway of TIX100 Action
Caption: Mechanism of action of TIX100 in pancreatic beta cells.
Experimental Workflow for Preclinical Safety Assessment
Caption: Generalized workflow for preclinical safety evaluation.
References
In-depth Technical Guide: Tixadil Analogues and Derivatives
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive investigation into the topic of Tixadil analogues and derivatives, this guide serves to clarify the current state of publicly available scientific knowledge. Initial searches suggested this compound to be a thiazole-containing potassium channel opener. However, a thorough verification of its chemical identity has revealed a different molecular structure.
Correct Identification of this compound:
This compound is correctly identified as N-(α-Methylphenethyl)-9H-thioxanthene-9-ethan-1-amine , with the Chemical Abstracts Service (CAS) Registry Number 2949-95-3 and molecular formula C24H25NS . This thioxanthene structure is fundamentally different from the initially suggested thiazole scaffold.
Current Status of Available Data
Despite extensive searches across scientific databases, patent libraries, and chemical registries, there is a notable absence of publicly available information regarding the pharmacological properties, mechanism of action, and therapeutic use of this compound. Furthermore, no scientific literature detailing the synthesis, pharmacological evaluation, or structure-activity relationships (SAR) of any this compound analogues or derivatives could be located.
The core requirements for this technical guide—quantitative data, experimental protocols, and signaling pathway visualizations—cannot be fulfilled due to the lack of foundational research data in the public domain.
General Information on the Thioxanthene Scaffold
While specific data on this compound is unavailable, the core thioxanthene structure is present in other pharmacologically active compounds. Thioxanthene derivatives are a class of compounds that have been investigated for various therapeutic applications. For instance, some thioxanthene derivatives, such as thiothixene, are known to act as antipsychotic agents by antagonizing dopamine D2 receptors. Other research has explored tetracyclic thioxanthene derivatives for their potential antitumor activity.
It is crucial to note that the biological activity of a specific derivative is highly dependent on its unique structural features and substitutions. Therefore, one cannot infer the pharmacological profile of this compound based on the activities of other, structurally different thioxanthene-containing molecules.
Conclusion
At present, an in-depth technical guide on this compound analogues and derivatives that meets the specified requirements for quantitative data, experimental protocols, and detailed visualizations cannot be constructed. The fundamental scientific information required for such a guide does not appear to be available in the public scientific literature.
For researchers interested in this specific chemical entity, the path forward would necessitate foundational research to determine its synthesis, purification, and basic pharmacological properties. This would include in vitro and in vivo studies to elucidate its mechanism of action and potential therapeutic effects. Without such primary research, any discussion of its analogues and derivatives remains speculative.
Methodological & Application
Application Notes and Protocols for Tixadil in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tixadil is a potent, cell-permeable small molecule inhibitor designed to specifically disrupt the protein-protein interaction (PPI) between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. Under normal physiological conditions, MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation. In many cancers, this interaction is exploited to inactivate p53, thereby allowing uncontrolled cell proliferation. This compound occupies the p53-binding pocket on MDM2, preventing the p53-MDM2 interaction. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in p53-wild-type cancer cells. These application notes provide detailed protocols for characterizing the effects of this compound on the p53-MDM2 interaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in biochemical and cellular assays.
| Parameter | Value | Description |
| Binding Affinity (K_D) | 25 nM | Dissociation constant for the binding of this compound to recombinant human MDM2 protein as determined by Surface Plasmon Resonance (SPR). |
| IC_50 | 150 nM | Concentration of this compound required to inhibit 50% of the p53-MDM2 interaction in a competitive binding assay. |
| Cellular EC_50 | 500 nM | Concentration of this compound required to achieve 50% of the maximal p53 activation in a p21 reporter gene assay in SJSA-1 cells. |
| Cell Permeability | High | This compound readily crosses the cell membrane to engage its intracellular target. |
| Specificity | High | This compound shows high selectivity for MDM2 over other structurally related proteins. |
Signaling Pathway
The diagram below illustrates the p53-MDM2 signaling pathway and the mechanism of action of this compound.
Caption: p53-MDM2 signaling pathway and this compound's mechanism of action.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess p53-MDM2 Interaction in Cells
This protocol details the procedure for determining if this compound can disrupt the interaction between endogenous p53 and MDM2 in a cellular context.
Workflow Diagram
Caption: Experimental workflow for Co-Immunoprecipitation.
Materials:
-
SJSA-1 cells (p53 wild-type osteosarcoma cell line with MDM2 amplification)
-
This compound (dissolved in DMSO)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Anti-MDM2 antibody (for immunoprecipitation)
-
Anti-p53 antibody (for Western blotting)
-
Anti-MDM2 antibody (for Western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Seed SJSA-1 cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for 6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of each lysate.
-
Incubate 1 mg of total protein with 2-4 µg of anti-MDM2 antibody for 4 hours at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for an additional 2 hours or overnight at 4°C.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of Co-IP Lysis Buffer.
-
After the final wash, remove all supernatant and resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 10 minutes to elute the proteins.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with anti-p53 and anti-MDM2 antibodies.
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.
-
Expected Results: A dose-dependent decrease in the amount of p53 co-immunoprecipitated with MDM2 should be observed in the this compound-treated samples compared to the vehicle control, demonstrating the disruption of the p53-MDM2 interaction.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes the use of SPR to measure the binding affinity and kinetics of this compound to purified MDM2 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human MDM2 protein
-
This compound in a range of concentrations
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
MDM2 Immobilization:
-
Activate the surface of a CM5 sensor chip using a 1:1 mixture of NHS and EDC.
-
Inject recombinant MDM2 (e.g., at 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 2000-3000 Response Units (RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without MDM2 immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 1 nM to 500 nM).
-
Inject the this compound solutions over the MDM2 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).
-
Allow the dissociation of the complex by flowing running buffer for a defined dissociation time (e.g., 300 seconds).
-
Regenerate the sensor surface between cycles if necessary (e.g., with a short pulse of a low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Expected Results: The SPR analysis will provide quantitative values for the binding kinetics of this compound to MDM2, allowing for the determination of its binding affinity (K_D).
Protocol 3: p53-Dependent Reporter Gene Assay
This protocol measures the ability of this compound to activate the transcriptional activity of p53 in living cells.
Materials:
-
SJSA-1 cells
-
p53-responsive firefly luciferase reporter plasmid (e.g., containing the p21 promoter)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 3000 or other transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed SJSA-1 cells in a 96-well plate.
-
Co-transfect the cells with the p53-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the plasmids for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound (e.g., 10 nM to 50 µM) and a DMSO vehicle control.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC_50 value.
-
Expected Results: this compound treatment should lead to a dose-dependent increase in firefly luciferase activity, indicating the activation of p53-mediated transcription. The EC_50 value represents the concentration of this compound required to achieve 50% of the maximal response.
Application Notes and Protocols for Tixadil in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Tixadil: A Potent Inhibitor of the TLR4 Signaling Pathway for High-Throughput Screening
Introduction
This compound is a novel small molecule inhibitor of the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a key component of the innate immune system and plays a critical role in initiating inflammatory responses. Dysregulation of the TLR4 pathway is implicated in a variety of inflammatory diseases, making it an important target for drug discovery. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the TLR4 signaling pathway.
Principle of Action
This compound specifically targets an early component of the TLR4 signaling cascade, preventing the downstream activation of key inflammatory mediators. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines and other mediators of inflammation. This compound's mechanism of action makes it a valuable tool for studying the TLR4 pathway and for screening for novel anti-inflammatory therapeutics.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in various HTS assays.
| Assay Type | Cell Line | Target | Parameter | This compound Value |
| Primary HTS | HEK-Blue™ hTLR4 | TLR4/NF-κB | IC50 | 7.5 nM |
| Secondary Assay | THP-1 | TLR4 | IC50 (TNF-α) | 12.2 nM |
| Counter-Screen | HEK293 | General Toxicity | CC50 | > 50 µM |
| Compound | Selectivity (Fold) |
| This compound vs. TLR2 | >1000 |
| This compound vs. TLR3 | >1000 |
| This compound vs. TLR9 | >1000 |
Experimental Protocols
Primary High-Throughput Screening: NF-κB Reporter Assay
This protocol describes a cell-based HTS assay to identify inhibitors of TLR4 signaling using a commercially available HEK-Blue™ hTLR4 reporter cell line. These cells are engineered to express human TLR4 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR4 cells
-
HEK-Blue™ Detection medium
-
LPS (from E. coli O111:B4)
-
This compound (or test compounds)
-
Assay plates (384-well, clear bottom)
-
Plate reader
Protocol:
-
Cell Preparation: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. On the day of the assay, harvest cells and resuspend in HEK-Blue™ Detection medium to a final concentration of 2.5 x 10^5 cells/mL.
-
Compound Addition: Using an automated liquid handler, dispense 50 nL of test compounds (or this compound as a positive control) at various concentrations into the wells of a 384-well plate.
-
Cell Dispensing: Add 20 µL of the cell suspension to each well of the assay plate containing the compounds.
-
LPS Stimulation: Prepare a 2x LPS solution (20 ng/mL) in culture medium. Add 20 µL of the LPS solution to each well, except for the negative control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 16-24 hours.
-
Detection: Measure SEAP activity by reading the absorbance at 620-650 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (LPS only) and negative (no LPS) controls. Determine the IC50 value for this compound and the test compounds.
Secondary Assay: TNF-α ELISA
This protocol describes a secondary assay to confirm the inhibitory activity of compounds identified in the primary screen by measuring the production of the pro-inflammatory cytokine TNF-α in a more physiologically relevant cell line, such as the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
LPS (from E. coli O111:B4)
-
This compound (or test compounds)
-
Human TNF-α ELISA kit
-
Assay plates (96-well)
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium. Differentiate the cells into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or test compounds and incubate for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 values.
Visualizations
Caption: this compound inhibits the TLR4 signaling pathway by targeting MyD88.
Caption: High-throughput screening workflow for identifying TLR4 inhibitors.
Application Note: Tixadil for Gene Expression Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tixadil is a novel, potent, and highly selective small molecule inhibitor of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. Aberrant signaling through the AXL and TYRO3 receptors is implicated in various oncogenic processes, including cell survival, proliferation, and metastasis. This compound exerts its effect by binding to the ATP-binding pocket of the AXL and TYRO3 kinase domains, preventing downstream signal transduction. This application note provides a comprehensive guide to using this compound as a tool for studying gene expression changes mediated by the AXL/TYRO3 signaling pathway.
Mechanism of Action
The AXL/TYRO3 signaling cascade is initiated by the binding of their ligand, Gas6. This leads to receptor dimerization, autophosphorylation, and the activation of multiple downstream pathways, including the PI3K/AKT and MAPK/ERK pathways. These pathways converge on transcription factors such as NF-κB and AP-1, which in turn regulate the expression of genes critical for cell cycle progression and invasion (e.g., CCND1, MMP9). This compound-mediated inhibition of AXL/TYRO3 blocks these downstream events, leading to a dose-dependent reduction in the expression of these target genes.
Applications
-
Target Validation: Investigate the role of AXL/TYRO3 signaling in regulating the expression of specific genes of interest.
-
Dose-Response Studies: Determine the effective concentration of this compound required to modulate the expression of downstream target genes.
-
Biomarker Discovery: Utilize genome-wide expression profiling (e.g., RNA-Seq) to identify novel biomarkers that correlate with this compound sensitivity or resistance.
-
Pathway Analysis: Elucidate the specific downstream transcriptional programs controlled by the AXL/TYRO3 signaling axis.
Quantitative Data Summary
The following tables summarize the effect of this compound on the expression of key AXL/TYRO3 target genes in a human lung adenocarcinoma cell line (A549).
Table 1: this compound Dose-Dependent Inhibition of Target Gene Expression
| This compound Conc. (nM) | CCND1 mRNA Fold Change (vs. Vehicle) | MMP9 mRNA Fold Change (vs. Vehicle) | VEGFA mRNA Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 10 | 0.82 | 0.75 | 0.88 |
| 50 | 0.45 | 0.38 | 0.51 |
| 100 | 0.21 | 0.15 | 0.24 |
| 250 | 0.09 | 0.06 | 0.11 |
Data represents the mean of three biological replicates as determined by qRT-PCR after 24 hours of treatment.
Table 2: IC50 Values for this compound on Target Gene Expression
| Target Gene | IC50 (nM) |
| CCND1 | 62.5 |
| MMP9 | 48.1 |
| VEGFA | 71.3 |
IC50 values were calculated from the dose-response data in Table 1.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the treatment of adherent cancer cells with this compound for subsequent gene expression analysis.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add 2 mL of the medium containing the appropriate this compound concentration or vehicle to each well.
-
Incubate the plates for the desired time period (e.g., 24 hours) at 37°C, 5% CO2.
-
After incubation, proceed immediately to RNA extraction.
Protocol 2: RNA Extraction and qRT-PCR Analysis
This protocol outlines the steps for quantifying changes in target gene expression following this compound treatment. A typical workflow involves RNA isolation, reverse transcription, and quantitative PCR (qPCR).[1]
Materials:
-
Trizol reagent or a commercial RNA extraction kit
-
Chloroform, Isopropanol, 75% Ethanol
-
Nuclease-free water
-
Reverse transcription kit (e.g., SuperScript IV)
-
SYBR Green qPCR Master Mix[1]
-
Gene-specific primers for target genes (e.g., CCND1, MMP9) and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Aspirate the medium from the this compound-treated cells.
-
Add 1 mL of Trizol reagent to each well and lyse the cells by pipetting.
-
Transfer the lysate to a microfuge tube and proceed with RNA extraction according to the manufacturer's protocol (e.g., Trizol or kit-based method).
-
Resuspend the final RNA pellet in nuclease-free water.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in triplicate for each sample and primer set. A typical 20 µL reaction includes: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and 6 µL nuclease-free water.
-
Set up the qPCR plate and run the experiment on a real-time PCR instrument using a standard two-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[2]
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the reference gene.
-
Visualizations
Caption: this compound inhibits the AXL/TYRO3 signaling pathway.
Caption: Workflow for analyzing gene expression after this compound treatment.
References
Tixadil (TIX100): Application Notes for Combination Therapies in Type 1 Diabetes Mellitus
Introduction
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of Tixadil (TIX100) in combination with other compounds for the treatment of Type 1 Diabetes (T1D). TIX100 is an investigational oral small molecule drug developed by TIXiMED that acts as a specific inhibitor of Thioredoxin-Interacting Protein (TXNIP). Elevated levels of TXNIP in pancreatic islets are associated with beta-cell death and dysfunction, making it a key therapeutic target in diabetes. While the user's query referred to "this compound," it is highly probable that this was a misspelling of "TIX100," the compound that will be the focus of this document.
Recent advances in T1D research suggest that combination therapies, which target different aspects of the disease pathogenesis, hold the most promise for achieving durable therapeutic outcomes. This document will explore the rationale and potential for combining TIX100 with other therapeutic agents, particularly immunomodulators, to provide a multi-pronged approach to preserving beta-cell function.
Mechanism of Action of TIX100
TIX100 is a first-in-class oral TXNIP inhibitor. In individuals with diabetes, high glucose levels lead to an increase in TXNIP expression in pancreatic beta-cells. This overexpression of TXNIP triggers a cascade of detrimental effects, including:
-
Induction of Apoptosis: TXNIP promotes beta-cell apoptosis (programmed cell death), leading to a progressive loss of insulin-producing cells.
-
Oxidative Stress: TXNIP is involved in cellular oxidative stress, which further damages beta-cells.
-
Inflammation: TXNIP can activate the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines that contribute to islet inflammation.
By specifically inhibiting TXNIP, TIX100 aims to protect beta-cells from these harmful effects, thereby preserving their function and mass. Preclinical studies and early clinical trials have shown that TIX100 is well-tolerated and demonstrates a favorable safety profile.
Rationale for Combination Therapy
The pathogenesis of T1D is complex, involving both an autoimmune attack on beta-cells and the subsequent metabolic dysfunction. Therefore, a single therapeutic agent may not be sufficient to halt disease progression. A combination approach can address multiple facets of the disease simultaneously:
-
Beta-Cell Protection: Agents like TIX100 can shield beta-cells from metabolic stress and apoptosis.
-
Immunomodulation: Drugs that suppress the autoimmune response can prevent further destruction of beta-cells.
This dual strategy of protecting the existing beta-cells while calming the autoimmune assault is hypothesized to provide a synergistic effect, leading to better long-term glycemic control and potentially even disease remission.
Potential Combination Strategies with TIX100
While specific clinical data on TIX100 in combination with other drugs is not yet publicly available, the scientific rationale points towards several promising combinations. The following table summarizes potential combination strategies, their mechanisms of action, and expected synergistic effects.
| Combination Agent Class | Example Agents | Mechanism of Action | Expected Synergistic Effects with TIX100 |
| Immunomodulators | Anti-CD3 monoclonal antibodies (e.g., Teplizumab), Anti-CD20 monoclonal antibodies (e.g., Rituximab), CTLA4-Ig (e.g., Abatacept) | Suppress the autoimmune attack on pancreatic beta-cells by targeting T-cells or B-cells. | Protects newly formed or remaining beta-cells from autoimmune destruction, allowing the beta-cell protective effects of TIX100 to be more pronounced and long-lasting. |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide | Enhance glucose-dependent insulin secretion, promote beta-cell proliferation, and suppress apoptosis. | TIX100's beta-cell protection complements the pro-survival and functional enhancement effects of GLP-1 RAs, potentially leading to a greater preservation and regeneration of beta-cell mass. |
| GABA (Gamma-Aminobutyric Acid) | GABA | Inhibits autoimmune responses in the pancreas and may promote the conversion of alpha-cells to beta-cells. | The combination could simultaneously protect existing beta-cells (TIX100) and promote the generation of new insulin-producing cells (GABA) while dampening the autoimmune response. |
| Verapamil (non-specific TXNIP inhibitor) | Verapamil | In addition to its primary role as a calcium channel blocker, verapamil has been shown to inhibit TXNIP expression non-specifically. | While TIX100 is a more specific TXNIP inhibitor, combination with verapamil could be explored, though potential for overlapping mechanisms and side effects would need careful evaluation. |
Experimental Protocols
The following are example protocols for preclinical and clinical evaluation of TIX100 in combination with an immunomodulatory agent. These protocols are based on standard methodologies used in the field of diabetes research.
Preclinical Evaluation in a Mouse Model of T1D (NOD Mouse)
Objective: To assess the synergistic efficacy of TIX100 and an anti-CD3 monoclonal antibody in preventing the onset and reversing established hyperglycemia in Non-Obese Diabetic (NOD) mice.
Materials:
-
Female NOD mice (pre-diabetic and newly diagnosed)
-
TIX100 (formulated for oral gavage)
-
Anti-CD3 monoclonal antibody (clone 145-2C11 or similar, for intraperitoneal injection)
-
Blood glucose monitoring system
-
Reagents for immunohistochemistry (insulin, glucagon, CD3)
-
Flow cytometry antibodies for immune cell profiling
Protocol:
-
Animal Grouping:
-
Group 1: Vehicle control (oral gavage) + Isotype control antibody (IP injection)
-
Group 2: TIX100 (oral gavage) + Isotype control antibody (IP injection)
-
Group 3: Vehicle control (oral gavage) + Anti-CD3 mAb (IP injection)
-
Group 4: TIX100 (oral gavage) + Anti-CD3 mAb (IP injection)
-
-
Treatment Administration:
-
For prevention studies, start treatment in pre-diabetic mice (e.g., 8-10 weeks of age).
-
For reversal studies, start treatment in mice with newly diagnosed diabetes (blood glucose > 250 mg/dL for two consecutive days).
-
Administer TIX100 daily via oral gavage.
-
Administer anti-CD3 mAb as a short course (e.g., once daily for 5 consecutive days).
-
-
Monitoring:
-
Monitor blood glucose levels twice weekly.
-
Monitor body weight weekly.
-
At the end of the study, collect pancreata for histological analysis and spleens and pancreatic lymph nodes for immune cell profiling.
-
-
Endpoint Analysis:
-
Diabetes Incidence: Kaplan-Meier survival analysis for diabetes-free survival.
-
Glycemic Control: Area under the curve (AUC) for blood glucose levels.
-
Histology: Quantify beta-cell mass and insulitis score through immunohistochemical staining of pancreatic sections.
-
Immunophenotyping: Analyze the frequency and activation state of different immune cell populations (T-cells, B-cells, macrophages) in lymphoid organs and the pancreas using flow cytometry.
-
Conceptual Clinical Trial Design
Objective: To evaluate the safety and efficacy of TIX100 as an add-on therapy to an immunomodulatory agent in patients with recent-onset T1D.
Study Design: A Phase 2, randomized, double-blind, placebo-controlled clinical trial.
Patient Population: Individuals aged 18-45 years diagnosed with T1D within the last 100 days, with detectable C-peptide levels.
Intervention:
-
Arm A: TIX100 (oral, daily) + Immunomodulatory agent (e.g., Teplizumab infusion)
-
Arm B: Placebo (oral, daily) + Immunomodulatory agent (e.g., Teplizumab infusion)
Primary Endpoint:
-
Change from baseline in C-peptide area under the curve (AUC) during a mixed-meal tolerance test (MMTT) at 52 weeks.
Secondary Endpoints:
-
Insulin dose requirements
-
HbA1c levels
-
Time to loss of clinically meaningful C-peptide secretion
-
Safety and tolerability
Methodology:
-
Screening and Enrollment: Screen patients for eligibility criteria, including autoantibody status and C-peptide levels.
-
Randomization and Blinding: Randomize eligible participants in a 1:1 ratio to either Arm A or Arm B. Both participants and investigators will be blinded to the treatment allocation.
-
Treatment: Administer the immunomodulatory agent at the beginning of the study. Participants will then take their assigned oral medication (TIX100 or placebo) daily for 52 weeks.
-
Assessments: Conduct MMTTs at baseline, 26 weeks, and 52 weeks. Monitor daily insulin use and perform regular safety assessments, including blood counts, liver function tests, and adverse event reporting.
-
Statistical Analysis: Compare the change in C-peptide AUC between the two arms using an appropriate statistical model, such as an analysis of covariance (ANCOVA).
Visualizations
Signaling Pathway of TIX100 Action
Caption: TIX100 inhibits glucose-induced TXNIP transcription in pancreatic beta-cells.
Experimental Workflow for Preclinical Combination Study
Caption: Workflow for preclinical evaluation of TIX100 combination therapy in NOD mice.
Conclusion
TIX100, as a specific inhibitor of TXNIP, represents a promising new therapeutic agent for the treatment of Type 1 Diabetes by protecting pancreatic beta-cells from metabolic stress and apoptosis. The future of T1D therapy likely lies in combination approaches that target both beta-cell preservation and immunomodulation. While clinical data on TIX100 combinations are not yet available, the scientific rationale is strong. The protocols and conceptual frameworks presented in these application notes provide a foundation for researchers to design and execute studies to explore the full potential of TIX100 in combination with other compounds, with the ultimate goal of developing more effective and durable treatments for individuals living with T1D. Further preclinical and clinical research is warranted to validate these promising therapeutic strategies.
Troubleshooting & Optimization
Tixadil not dissolving in solvent issue
Technical Support Center: Tixadil
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for solubility issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a highly lipophilic molecule and is classified as practically insoluble in aqueous solutions. Its solubility in pure water at 25°C is extremely low. For practical purposes in experimental settings, it requires the use of organic solvents or solubility enhancement techniques.
Q2: I'm observing particulate matter after dissolving this compound in my solvent. What could be the cause?
A2: There are several potential reasons for this observation. Firstly, you may have exceeded the solubility limit of this compound in the chosen solvent. Secondly, if using a stock solution, the compound may have precipitated out over time due to temperature fluctuations or solvent evaporation. Lastly, ensure that your solvent is pure, as contaminants can reduce solubility.
Q3: Is it advisable to heat the solvent to dissolve this compound?
A3: Gentle heating can be an effective method to increase the dissolution rate and solubility of this compound. However, it is crucial to first verify the thermal stability of this compound to prevent degradation. We recommend a preliminary stability test before employing heat in your standard protocol.
Q4: Can sonication be used to aid in dissolving this compound?
A4: Yes, sonication is a recommended method to break down particle agglomerates and accelerate the dissolution process. Using a bath sonicator can provide energy to overcome intermolecular forces, aiding in the solvation of the compound.
Q5: What are the recommended starting solvents for this compound?
A5: For initial experiments, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents due to their higher capacity to dissolve this compound. However, for cell-based assays, it is critical to determine the tolerance of your specific cell line to these solvents.
This compound Solubility Data
The following table summarizes the approximate solubility of this compound in various common laboratory solvents at 25°C. This data should be used as a guideline for solvent selection and concentration limits.
| Solvent | Solubility (mg/mL) | Classification | Notes |
| Water | < 0.01 | Practically Insoluble | Not suitable as a primary solvent. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | Practically Insoluble | Surfactants or co-solvents needed. |
| Ethanol (95%) | ~ 2 | Sparingly Soluble | May require heating or sonication. |
| Methanol | ~ 1.5 | Sparingly Soluble | Lower solubility than ethanol. |
| Dimethyl Sulfoxide (DMSO) | ~ 40 | Soluble | Recommended for stock solutions. |
| N,N-Dimethylformamide (DMF) | ~ 35 | Soluble | Alternative to DMSO for stock solutions. |
Troubleshooting Guide for this compound Dissolution
If you are experiencing difficulties in dissolving this compound, please follow the systematic approach outlined below. This workflow is designed to help you identify and resolve common solubility challenges.
Caption: Troubleshooting workflow for this compound dissolution.
Experimental Protocol: Solubility Determination
This protocol provides a method for determining the solubility of this compound in a selected solvent.
1. Materials:
-
This compound powder
-
Selected solvent (e.g., Ethanol)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Vials
-
Centrifuge
-
HPLC system for analysis
2. Procedure:
-
Prepare a series of vials with an excess amount of this compound powder.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials and place them on a magnetic stirrer at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials for undissolved this compound.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent to a concentration suitable for HPLC analysis.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
The determined concentration represents the solubility of this compound in the selected solvent at the specified temperature.
Optimizing Tixadil concentration for experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Tixadil in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel serine/threonine kinase, InflammoKinase-1 (IK-1). By binding to the ATP-binding pocket of IK-1, this compound prevents the phosphorylation of its downstream target, the transcription factor NucFactor-7 (NF-7). This inhibition blocks the translocation of NF-7 to the nucleus, thereby preventing the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration will vary depending on the cell type and experimental conditions. A dose-response experiment is highly recommended to determine the EC50 for your specific system.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial with DMSO. Aliquot the stock solution and store at -20°C for up to 6 months or at -80°C for up to 12 months. Avoid repeated freeze-thaw cycles.
Q4: Is this compound cytotoxic at higher concentrations?
A4: this compound may exhibit cytotoxicity at concentrations above 50 µM in some cell lines. We recommend performing a cytotoxicity assay, such as an MTT or LDH assay, in parallel with your functional experiments to identify a non-toxic working concentration range.
Q5: Can this compound be used in animal models?
A5: Yes, this compound has been validated for in vivo use. For formulation and dosing recommendations for specific animal models, please contact our advanced technical support team.
Troubleshooting Guides
Problem 1: No observable effect of this compound on the target pathway.
| Possible Cause | Recommended Solution |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. See the "Protocol: Dose-Response Curve for this compound" section. |
| This compound Degradation | Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment. |
| Low IK-1 Expression | Confirm the expression of the target kinase, IK-1, in your cell model using Western blot or qPCR. |
| Cell Line Insensitivity | Consider using a different cell line with a known sensitivity to IK-1 inhibition. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells. Use a cell counter for accurate seeding. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stock. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
Problem 3: Unexpected cytotoxicity observed.
| Possible Cause | Recommended Solution |
| High this compound Concentration | Lower the concentration of this compound used. Refer to cytotoxicity data to find the optimal non-toxic range. |
| High DMSO Concentration | Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. Prepare intermediate dilutions of this compound in culture medium. |
| Contamination | Check for microbial contamination in your cell cultures and reagents. |
Data Presentation
Table 1: this compound Dose-Response in Various Cell Lines
| Cell Line | EC50 (µM) for IL-6 Inhibition |
| RAW 264.7 | 2.5 |
| THP-1 | 5.1 |
| A549 | 8.3 |
Table 2: Cytotoxicity of this compound at 24 Hours
| Cell Line | LC50 (µM) |
| RAW 264.7 | 75 |
| THP-1 | 92 |
| A549 | >100 |
Experimental Protocols
Protocol: Dose-Response Curve for this compound to Determine EC50
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 200 µM to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Stimulation: Add a pro-inflammatory stimulus (e.g., LPS at 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for the desired time point (e.g., 24 hours) at 37°C and 5% CO2.
-
Endpoint Measurement: Collect the cell supernatant and measure the concentration of the target cytokine (e.g., IL-6) using an ELISA kit.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Visualizations
Caption: this compound inhibits the IK-1 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
Tixadil degradation and storage problems
Technical Support Center: Tixadil
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common degradation and storage challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder and solutions?
A1: For solid this compound, it is crucial to store it at 2-8°C in a tightly sealed container, protected from light and moisture. For this compound in solution, storage conditions will depend on the solvent. Aqueous solutions should be prepared fresh and used immediately. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage, consider dissolving this compound in an anhydrous organic solvent like DMSO and storing at -20°C.
Q2: My this compound solution has developed a yellow tint. Is it still viable for my experiments?
A2: A yellow discoloration in your this compound solution is a common indicator of degradation, likely due to oxidation or photodegradation. The use of discolored solutions is not recommended as the presence of degradation products can lead to unpredictable and unreliable experimental results. It is advised to discard the solution and prepare a fresh batch from solid this compound.
Q3: I've observed a decrease in the bioactivity of my this compound samples over time. What could be the cause?
A3: A gradual loss of bioactivity is often a sign of chemical degradation. The primary causes are typically hydrolysis in aqueous solutions and oxidation, which can occur in both solid and solution forms. Ensure you are following the recommended storage procedures. To confirm degradation, a stability analysis using a method like HPLC is recommended.
Q4: How can I prevent the hydrolysis of this compound in my aqueous buffers?
A4: this compound is known to be susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. To minimize hydrolysis, it is recommended to use a buffer system that maintains a pH between 6.0 and 7.5. Prepare your solutions fresh before each experiment and avoid prolonged storage of aqueous solutions.
Q5: Is this compound sensitive to light?
A5: Yes, this compound has demonstrated photosensitivity.[1][2][3][4][5] Exposure to UV or even ambient light can accelerate its degradation.[1] It is essential to store both solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light. All experimental manipulations should be carried out under subdued lighting conditions whenever possible.
Troubleshooting Guides
Guide 1: Unexpected Peak Formation in HPLC Analysis
-
Problem: Your HPLC chromatogram shows unexpected peaks that are not present in the reference standard.
-
Possible Cause: These extra peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify the degradation products, perform a forced degradation study. This involves subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light.[6][7]
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the degradation products and elucidate their structures.[6]
-
Review Storage and Handling: Ensure that your storage and handling procedures are in line with the recommended guidelines to minimize degradation.
-
Guide 2: Inconsistent Results in Bioassays
-
Problem: You are observing high variability in your bioassay results.
-
Possible Cause: This could be due to the inconsistent purity of this compound, with varying levels of degradation products affecting the assay.
-
Troubleshooting Steps:
-
Purity Check: Before each experiment, verify the purity of your this compound stock solution using HPLC.
-
Fresh Preparations: Always use freshly prepared solutions for your bioassays.
-
Control Experiments: Include a positive and negative control in your experiments to ensure the assay is performing as expected.
-
Data Presentation
Table 1: this compound Stability in Aqueous Buffers at 25°C
| pH | Half-life (t½) in hours | % Remaining after 24 hours |
| 3.0 | 8 | 12.5% |
| 5.0 | 48 | 70.7% |
| 7.0 | 120 | 88.2% |
| 9.0 | 24 | 50.0% |
Table 2: Impact of Temperature on Solid this compound Stability Over 6 Months
| Storage Temperature | Purity after 6 months | Appearance |
| -20°C | 99.5% | White powder |
| 4°C | 98.9% | White powder |
| 25°C | 92.3% | Off-white powder |
| 40°C | 81.5% | Yellowish powder |
Experimental Protocols
Protocol 1: HPLC Method for this compound Purity Assessment
-
Objective: To determine the purity of this compound and quantify its degradation products.
-
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound reference standard
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Set the column temperature to 30°C.
-
Use a gradient elution: Start with 95% A and 5% B, then ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, and then return to initial conditions for 5 minutes.
-
Set the flow rate to 1.0 mL/min.
-
Detect the absorbance at 280 nm.
-
Inject 10 µL of the sample.
-
Calculate the purity by dividing the area of the this compound peak by the total area of all peaks.
-
Protocol 2: Forced Degradation Study for this compound
-
Objective: To understand the degradation pathways of this compound under various stress conditions.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photodegradation: Expose a this compound solution to a UV lamp (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1 to identify and quantify the degradation products.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. skincancer.org [skincancer.org]
- 2. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Sun-Sensitive Drugs (Photosensitivity) Pictures, Symptoms, List [medicinenet.com]
- 6. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting Tixadil off-target effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of Tixadil in your experiments.
Introduction to this compound
This compound is a potent and selective inhibitor of the Janus Kinase 2 (JAK2) protein. It is under investigation for its therapeutic potential in various myeloproliferative neoplasms. As with any kinase inhibitor, understanding its activity profile is crucial for interpreting experimental results accurately. While designed for high specificity, off-target effects can occur, leading to unexpected phenotypic outcomes.[1][2][3] This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and primary off-target kinases for this compound?
A1: this compound is a potent inhibitor of JAK2. However, in broad-panel kinase screening assays, some activity has been observed against other kinases, particularly within the JAK family and some Src family kinases at higher concentrations. The degree of inhibition is concentration-dependent.
Q2: I'm observing a phenotype in my cellular assay that is inconsistent with JAK2 inhibition. Could this be an off-target effect?
A2: Yes, unexpected phenotypes can arise from the inhibition of unintended kinases or "off-targets".[4] It is also possible that the observed effect is due to the inhibition of a downstream signaling component of a different pathway that is indirectly affected by JAK2 inhibition. We recommend a series of validation experiments to confirm the involvement of JAK2 and to explore potential off-target effects.
Q3: How can I determine if the observed effect in my experiment is due to an off-target activity of this compound?
A3: To dissect on-target versus off-target effects, we recommend a multi-pronged approach:
-
Use a structurally unrelated JAK2 inhibitor: If a different JAK2 inhibitor with a distinct chemical scaffold recapitulates the phenotype, it is more likely to be an on-target effect.
-
Perform a rescue experiment: If possible, introduce a constitutively active or this compound-resistant mutant of JAK2 into your system. If this rescues the phenotype, it confirms an on-target effect.
-
Knockdown or knockout of the target gene: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate JAK2 expression. If this phenocopies the effect of this compound, it supports an on-target mechanism.[5]
-
Dose-response analysis: Correlate the concentration of this compound required to elicit the phenotype with its known IC50 for JAK2 and potential off-target kinases.
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: For optimal on-target selectivity, we recommend using this compound at a concentration range of 1-10 times the IC50 value for JAK2 in your specific cell line. Using concentrations significantly higher than this range increases the likelihood of engaging off-target kinases. It is crucial to perform a dose-response curve in your experimental system to determine the optimal concentration.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Proliferation Results
You are treating your cells with this compound and observing a greater-than-expected decrease in cell viability, or a decrease in a cell line not known to be dependent on JAK2 signaling.
Possible Cause:
-
Inhibition of off-target kinases crucial for cell survival in your specific cell model.
-
Induction of apoptosis or cell cycle arrest through an off-target pathway.
Troubleshooting Steps:
-
Confirm with a secondary JAK2 inhibitor: Test a structurally different JAK2 inhibitor to see if the effect is reproducible.
-
Perform a Kinome Scan: Analyze the effect of this compound on a broad panel of kinases at the concentration showing the unexpected phenotype. This can help identify potential off-target kinases.
-
Western Blot Analysis: Probe for key signaling nodes in survival pathways (e.g., p-AKT, p-ERK) to see if they are affected by this compound treatment.[6]
-
Cell Cycle and Apoptosis Assays: Use techniques like flow cytometry with propidium iodide staining or Annexin V staining to determine if this compound is inducing cell cycle arrest or apoptosis.
Issue 2: Inconsistent Phosphorylation Levels of Downstream Targets
You are observing inconsistent or unexpected changes in the phosphorylation of STAT3, a canonical downstream target of JAK2.
Possible Cause:
-
Pathway Crosstalk: Other signaling pathways may be compensating for the loss of JAK2 signaling, leading to STAT3 phosphorylation through alternative mechanisms.[1]
-
Feedback Loops: Inhibition of JAK2 may trigger feedback mechanisms that lead to the activation of other kinases that can phosphorylate STAT3.
-
Off-target inhibition of a phosphatase: this compound could be inhibiting a phosphatase that normally dephosphorylates STAT3, leading to a paradoxical increase in its phosphorylation.
Troubleshooting Steps:
-
Use a more specific antibody: Ensure you are using a phospho-specific antibody for the correct phosphorylation site on STAT3 (e.g., Tyr705).
-
Inhibit other potential upstream kinases: Use inhibitors for other kinases known to phosphorylate STAT3 (e.g., Src family kinases) in combination with this compound.
-
Phosphatase Activity Assay: Test the effect of this compound on the activity of relevant phosphatases (e.g., SHP-1, SHP-2).
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of selected kinases. Data are presented as IC50 values (the concentration of inhibitor required for 50% inhibition of kinase activity).
| Kinase Target | IC50 (nM) | Family | Comments |
| JAK2 | 5 | JAK | On-target |
| JAK1 | 50 | JAK | 10-fold selectivity over JAK1 |
| JAK3 | 250 | JAK | 50-fold selectivity over JAK3 |
| TYK2 | 400 | JAK | 80-fold selectivity over TYK2 |
| SRC | 800 | Src | Potential off-target at high concentrations |
| LYN | 1200 | Src | Potential off-target at high concentrations |
| FYN | 1500 | Src | Potential off-target at high concentrations |
Table 2: Comparative Effect of this compound and a Control JAK2 Inhibitor on Cell Viability
This table shows the GI50 (concentration for 50% growth inhibition) values in different cell lines.
| Cell Line | JAK2 Status | This compound GI50 (nM) | Control JAK2 Inhibitor GI50 (nM) |
| HEL 92.1.7 | JAK2 V617F Mutant | 10 | 15 |
| K562 | BCR-ABL positive | > 10,000 | > 10,000 |
| MCF-7 | JAK2 Wild-Type | 5,000 | > 10,000 |
The lower GI50 of this compound in MCF-7 cells compared to the control inhibitor suggests a potential off-target effect contributing to growth inhibition in this cell line.
Experimental Protocols
Protocol 1: Kinase Profiling using In Vitro Kinase Assay
This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the IC50 values of this compound for a broad range of kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
ATP (at Km for each kinase)
-
This compound (serial dilutions)
-
Assay buffer (e.g., HTRF KinEASE™)[7]
-
Detection reagents (e.g., phospho-specific antibody, detection fluorophore)
-
384-well assay plates
Methodology:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
In a 384-well plate, add the kinase, its specific peptide substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (e.g., europium-labeled phospho-specific antibody and streptavidin-conjugated fluorophore).
-
Incubate for 60 minutes at room temperature to allow for detection reagent binding.
-
Read the plate on a compatible plate reader (e.g., HTRF-enabled reader).
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Pathway Analysis
This protocol describes how to assess the effect of this compound on specific signaling pathways.[6]
Objective: To measure the phosphorylation status of on-target (p-STAT3) and potential off-target (p-AKT, p-ERK) signaling proteins.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a DMSO control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
For loading controls, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).
Mandatory Visualizations
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. icr.ac.uk [icr.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Tixadil In Vivo Efficacy Studies
Welcome to the technical support center for Tixadil. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo efficacy studies with this compound, a novel selective inhibitor of Kinase Alpha (KA) for the potential treatment of chronic inflammatory conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase Alpha (KA), a critical enzyme in the InflammoSignal Pathway. By blocking KA, this compound prevents the phosphorylation of downstream targets, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in preclinical models of chronic inflammation. The most robust data comes from the Collagen-Induced Arthritis (CIA) mouse model, a well-established model for studying rheumatoid arthritis.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: For oral administration, this compound can be formulated in a solution of 0.5% (w/v) methylcellulose in sterile water. For intraperitoneal (IP) injection, a solution of 5% DMSO, 40% PEG300, and 55% saline is recommended. It is crucial to ensure this compound is fully solubilized before administration.
Q4: What are the known off-target effects of this compound?
A4: this compound has been designed for high selectivity towards Kinase Alpha. However, at concentrations significantly exceeding the recommended therapeutic dose, minor inhibition of structurally similar kinases has been observed. We recommend including a comprehensive kinase panel in your study design if off-target effects are a concern.
Troubleshooting Guide
Issue 1: High variability in therapeutic response between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Drug Administration: Improper gavage technique or leakage during injection can lead to inconsistent dosing.
-
Solution: Ensure all personnel are thoroughly trained in the administration technique. For oral gavage, confirm the proper placement of the feeding tube. For IP injections, monitor for any leakage from the injection site.
-
-
Possible Cause 2: Variability in Disease Induction: The severity of the Collagen-Induced Arthritis (CIA) model can vary between animals.
-
Solution: Ensure a consistent and high-quality source of collagen and adjuvant. Randomize animals into treatment groups only after the onset of clinical signs of arthritis to ensure a uniform baseline disease severity.
-
Issue 2: Lack of expected efficacy at the recommended dose.
-
Possible Cause 1: Poor Bioavailability: Issues with the formulation or animal-specific metabolic differences can reduce the systemic exposure to this compound.
-
Solution: Perform a pilot pharmacokinetic (PK) study to determine the plasma concentration of this compound in your specific animal strain. If bioavailability is low, consider an alternative route of administration (e.g., IP instead of oral) or re-evaluate the formulation.
-
-
Possible Cause 2: Incorrect Timing of Treatment Initiation: this compound is most effective when administered shortly after the onset of clinical symptoms.
-
Solution: Initiate treatment when clinical scores of arthritis (e.g., paw swelling, redness) are first observed. A prophylactic dosing regimen (starting before disease onset) may also be considered, depending on the study's objectives.
-
Issue 3: Unexpected weight loss or signs of toxicity in the this compound treatment group.
-
Possible Cause: Vehicle Toxicity or High Drug Concentration: The vehicle itself, particularly those containing DMSO, can cause irritation or toxicity. High concentrations of this compound may also lead to adverse effects.
-
Solution: Always include a vehicle-only control group to differentiate between vehicle- and drug-related toxicity. If toxicity is observed in the this compound group, consider reducing the dose or optimizing the formulation to reduce the concentration of potentially toxic excipients.
-
Quantitative Data Summary
The following tables summarize the key in vivo data for this compound.
Table 1: Dose-Response of this compound in a CIA Mouse Model
| Dose (mg/kg, oral) | Mean Arthritis Score (± SEM) | Paw Thickness (mm ± SEM) | Reduction in TNF-α (%) |
| Vehicle Control | 12.5 ± 0.8 | 3.1 ± 0.2 | 0% |
| 3 mg/kg | 8.2 ± 0.6 | 2.5 ± 0.1 | 35% |
| 10 mg/kg | 4.1 ± 0.4 | 1.9 ± 0.1 | 68% |
| 30 mg/kg | 2.5 ± 0.3 | 1.5 ± 0.08 | 85% |
Table 2: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (10 mg/kg) | IP Administration (10 mg/kg) |
| Cmax (ng/mL) | 850 ± 95 | 2100 ± 180 |
| Tmax (hours) | 1.0 | 0.5 |
| AUC (ng·h/mL) | 4200 | 7500 |
| Bioavailability (%) | 56% | N/A |
Experimental Protocols & Visualizations
Protocol 1: this compound Efficacy Study in a CIA Mouse Model
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Disease Induction:
-
Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion via intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Monitoring:
-
Begin monitoring for signs of arthritis (paw swelling, erythema) from Day 21.
-
Score animals three times per week using a standardized clinical scoring system (0-4 for each paw, max score of 16).
-
-
Treatment:
-
Once an animal reaches a clinical score of ≥ 4, randomize it into a treatment group.
-
Administer this compound or vehicle daily via oral gavage at the desired dose.
-
-
Endpoint Analysis:
-
At Day 42, euthanize the animals.
-
Collect blood for cytokine analysis (e.g., ELISA for TNF-α).
-
Collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
The InflammoSignal Pathway
The diagram below illustrates the simplified signaling cascade leading to the production of pro-inflammatory cytokines and the inhibitory action of this compound.
Troubleshooting Logic: Lack of Efficacy
Use this decision tree to troubleshoot experiments where this compound does not produce the expected therapeutic effect.
Tixadil experimental variability and reproducibility
Notice: Information regarding a specific experimental compound named "Tixadil" is not available in the public domain. The following troubleshooting guide and FAQs are based on general principles of experimental variability and reproducibility in drug development and cell signaling research. This information is intended to serve as a general resource for researchers facing common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Compound X (analogous to this compound) are highly variable between replicates. What are the potential causes?
A1: High variability between experimental replicates can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Reagent Preparation: Inconsistent concentrations of stock solutions, improper storage of reagents leading to degradation, or lot-to-lot variability of commercial kits can all introduce significant error.
-
Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, media composition, and incubation conditions (temperature, CO2, humidity) can impact cellular response to a compound.
-
Assay Protocol Execution: Minor deviations in incubation times, pipetting volumes, washing steps, and the timing of reagent additions can lead to substantial differences in results.
-
Instrument Performance: Fluctuations in the performance of plate readers, microscopes, or other analytical equipment can be a source of variability. Regular calibration and maintenance are crucial.
Q2: I am observing poor reproducibility of my findings when repeating an experiment on different days. How can I improve this?
A2: Poor day-to-day reproducibility is a common challenge. To enhance the consistency of your results, consider the following:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental protocols. This ensures that each step is performed identically in every repetition.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in every experiment. These controls help to normalize the data and identify potential issues with the assay or reagents.
-
Reagent and Sample Aliquoting: Aliquot and freeze key reagents and cell stocks to minimize freeze-thaw cycles and ensure consistency across experiments.
-
Environmental Factors: Be mindful of environmental conditions in the lab, such as temperature and humidity, as these can sometimes influence experimental outcomes.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values
Problem: The calculated half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for Compound X varies significantly between assays.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Inaccurate Serial Dilutions | Verify the accuracy of your pipetting technique. Perform a quality check on your pipettes. Prepare fresh serial dilutions for each experiment. |
| Cell Seeding Density | Optimize and standardize the cell seeding density. Ensure even cell distribution in multi-well plates. |
| Assay Incubation Time | Precisely control the incubation time with the compound. Use a timer and process plates consistently. |
| Curve Fitting Algorithm | Use a consistent and appropriate non-linear regression model to fit your dose-response curves. Ensure the top and bottom plateaus of the curve are well-defined. |
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
Problem: Compound X is showing higher than expected cytotoxicity or is affecting signaling pathways not predicted by its primary mechanism of action.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Solubility Issues | Visually inspect for compound precipitation in the media. Test different solvents or formulation strategies to improve solubility. |
| Contamination of Compound Stock | Test the purity of your compound stock using analytical methods like HPLC or mass spectrometry. |
| Off-Target Kinase Inhibition | Screen the compound against a panel of kinases to identify potential off-target activities. |
| Cell Line Specific Effects | Test the compound in multiple cell lines to determine if the observed effects are cell-type specific. |
Experimental Protocols & Workflows
General Workflow for Assessing Compound Activity and Specificity
The following diagram outlines a generalized workflow for characterizing a novel compound. Adhering to a structured workflow can help minimize variability and improve the reproducibility of findings.
Caption: General experimental workflow for compound characterization.
Signaling Pathways
Understanding the signaling pathway a compound targets is crucial for designing relevant experiments and interpreting results. Below is a hypothetical signaling pathway that could be modulated by a compound like "this compound," illustrating a generic kinase cascade leading to cell proliferation.
Caption: Hypothetical signaling pathway for cell proliferation.
Technical Support Center: Overcoming Tixadil Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Tixadil and this compound-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel investigational kinase inhibitor targeting the intracellular signaling protein, Kinase Suppressor of Ras 1 (KSR1). KSR1 acts as a scaffold protein within the Ras-MAPK signaling pathway, which is frequently dysregulated in various cancers. By binding to the ATP-binding pocket of the KSR1 pseudokinase domain, this compound allosterically inhibits the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Q2: My cells are showing reduced sensitivity to this compound. How can I confirm the development of resistance?
The development of resistance is typically characterized by an increase in the half-maximal inhibitory concentration (IC50) of the drug. To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo®) on your suspected resistant cell line and compare the IC50 value to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance.
Q3: What are the common mechanisms of acquired resistance to this compound?
Based on preclinical models, several mechanisms can contribute to this compound resistance:
-
Upregulation of bypass signaling pathways: Activation of alternative signaling pathways, such as the PI3K/Akt pathway, can compensate for the inhibition of the MAPK pathway by this compound.
-
Target alteration: Mutations in the KSR1 gene that alter the drug-binding site can reduce the affinity of this compound for its target.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT may exhibit a more resistant phenotype.
Q4: Are there any known strategies to overcome this compound resistance?
Yes, several strategies can be explored to overcome this compound resistance:
-
Combination therapy: Using this compound in combination with inhibitors of bypass pathways (e.g., PI3K inhibitors) can be effective.
-
Inhibition of drug efflux pumps: Co-administration of ABC transporter inhibitors can restore sensitivity to this compound.
-
Targeting downstream effectors: If resistance is due to upstream alterations, targeting downstream components of the MAPK pathway, such as ERK, may be a viable strategy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound in sensitive cells | Cell passage number too high, leading to phenotypic drift. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density. | Ensure accurate and consistent cell seeding for all dose-response assays. | |
| Variability in drug preparation. | Prepare fresh drug dilutions from a validated stock solution for each experiment. | |
| This compound-resistant cells lose their resistant phenotype over time in culture. | Absence of selective pressure. | Culture resistant cells in the continuous presence of a maintenance concentration of this compound. |
| No significant difference in IC50 between parental and suspected resistant cell line. | Incomplete development of resistance. | Continue the resistance induction protocol for additional cycles. |
| The resistance mechanism is not based on altered sensitivity to the cytotoxic effects of the drug (e.g., metabolic reprogramming). | Investigate other markers of resistance, such as changes in signaling pathway activation or expression of resistance-associated proteins. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the generation of a this compound-resistant cell line by continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
MTT reagent
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Seed the parental cells in a T-75 flask at a density of 2 x 10^6 cells.
-
Initial this compound Exposure: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) of the parental line.
-
Monitoring and Medium Change: Monitor the cells daily. When the cells reach 70-80% confluency, passage them and re-seed under the same this compound concentration.
-
Dose Escalation: Once the cells show normal growth kinetics at the current this compound concentration, double the concentration of this compound in the culture medium.
-
Repeat: Repeat steps 3 and 4 until the cells can proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterization: Periodically assess the IC50 of the developing resistant cell line to monitor the progression of resistance.
-
Resistant Clone Selection: Once a stable resistant population is established, single-cell cloning can be performed to isolate highly resistant clones.
Protocol 2: Determination of IC50 using MTT Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| HT-29 (Parental) | 0.5 | 1 |
| HT-29-TixR (Resistant) | 12.5 | 25 |
Table 2: Effect of Combination Therapy on this compound IC50 in Resistant Cells
| Treatment | IC50 of this compound in HT-29-TixR (µM) |
| This compound alone | 12.5 |
| This compound + PI3K Inhibitor (1 µM) | 2.1 |
| This compound + P-gp Inhibitor (0.5 µM) | 1.8 |
Visualizations
Caption: this compound inhibits the KSR1-mediated MAPK signaling pathway.
Caption: Experimental workflow for developing this compound-resistant cell lines.
Tixadil Research Compound: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected side effects during preclinical animal model studies with Tixadil.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed in animal models during this compound administration.
Q1: We have observed a significant elevation in serum ALT and AST levels in our rat cohort at higher doses of this compound. What is the likely cause and how can we investigate this further?
A1: Elevated ALT and AST are indicative of potential hepatotoxicity. This compound, while a selective GSK-3β inhibitor, may have off-target effects on other kinases expressed in hepatocytes, or its metabolites could be causing cellular stress.
Troubleshooting & Investigation Steps:
-
Dose-Response Analysis: Confirm if the effect is dose-dependent. If you have not already, run a lower-dose cohort to identify a potential No-Observed-Adverse-Effect Level (NOAEL).
-
Histopathology: Conduct a thorough histopathological examination of liver tissues from the affected animals. Look for signs of necrosis, inflammation, steatosis, or cholestasis.
-
Metabolite Profiling: Analyze plasma and liver tissue for this compound metabolites. Certain reactive metabolites can induce liver injury.
-
In Vitro Assays: Use primary hepatocytes or liver-derived cell lines (e.g., HepG2) to assess direct cytotoxicity, mitochondrial dysfunction, or reactive oxygen species (ROS) production induced by this compound.
Q2: Our long-term primate study is showing unexpected signs of cardiotoxicity, including myocardial inflammation. How should we proceed?
A2: Cardiotoxicity is a serious finding and requires careful investigation. The underlying mechanism could be related to off-target kinase inhibition in cardiomyocytes or an inflammatory response.
Troubleshooting & Investigation Steps:
-
Cardiac Biomarkers: Analyze serum for cardiac troponins (cTnI, cTnT) and B-type natriuretic peptide (BNP) to quantify the extent of cardiac injury.
-
Echocardiography: In future studies, include baseline and periodic echocardiograms to assess cardiac function (e.g., ejection fraction, wall motion) non-invasively.
-
Kinase Profiling: Perform a broad-panel kinase inhibition assay to identify potential off-target kinases affected by this compound that are known to be crucial for cardiomyocyte health.
-
Immunohistochemistry: Stain cardiac tissue sections for markers of inflammation (e.g., CD3, CD68) and fibrosis (e.g., Masson's trichrome) to characterize the tissue response.
Q3: We have noted acute renal tubular necrosis in a subset of our mouse models. Is this a known effect?
A3: While not a primary finding, renal effects have been noted, particularly in animals with pre-existing renal stress or when this compound is co-administered with other compounds.
Troubleshooting & Investigation Steps:
-
Urinalysis: Perform urinalysis to look for proteinuria, glucosuria, and the presence of renal tubular epithelial cells.
-
Kidney Function Tests: Measure serum creatinine and blood urea nitrogen (BUN) to assess overall kidney function.
-
Drug-Drug Interaction Screen: If co-administering other drugs, review their known renal safety profiles. Consider running a cohort with this compound alone to isolate its effect.
-
Transporter Studies: Investigate if this compound or its metabolites are substrates for renal transporters (e.g., OATs, OCTs), as this can lead to accumulation in tubular cells.
Q4: Contrary to the expected therapeutic effects on CNS, we are observing increased anxiety-like behaviors in our rodent models. What could explain this?
A4: This paradoxical behavioral effect could be due to a number of factors, including off-target neurological effects or a complex interaction with the GSK-3β pathway in different brain regions.
Troubleshooting & Investigation Steps:
-
Behavioral Test Battery: Expand the range of behavioral tests to better characterize the phenotype. Include tests for locomotion (open field), depression-like behavior (forced swim test), and cognition (novel object recognition).
-
Neurotransmitter Analysis: Measure levels of key neurotransmitters (e.g., dopamine, serotonin, GABA, glutamate) in different brain regions (e.g., hippocampus, prefrontal cortex, amygdala) using techniques like microdialysis or HPLC of tissue homogenates.
-
Receptor Occupancy Studies: Determine the extent of GSK-3β inhibition in the brain at the doses causing the behavioral changes. It's possible that near-complete inhibition or off-target effects on other neural signaling pathways are responsible.
Quantitative Data Summary
The following tables summarize the incidence of unexpected side effects observed in preclinical toxicology studies.
Table 1: Incidence of Hepatotoxicity in Sprague-Dawley Rats (28-Day Study)
| This compound Dose (mg/kg/day) | N | ALT Elevation (>3x ULN) | AST Elevation (>3x ULN) | Histopathological Findings (Incidence) |
| Vehicle Control | 10 | 0% | 0% | None |
| 10 | 10 | 0% | 0% | None |
| 30 | 10 | 20% | 10% | Minimal centrilobular necrosis (2/10) |
| 100 | 10 | 80% | 60% | Moderate centrilobular necrosis (7/10) |
ULN: Upper Limit of Normal
Table 2: Cardiovascular Findings in Cynomolgus Monkeys (90-Day Study)
| This compound Dose (mg/kg/day) | N | Troponin-I Elevation | Myocardial Inflammation (Histopathology) |
| Vehicle Control | 8 | 0% | 0/8 |
| 5 | 8 | 0% | 1/8 (minimal) |
| 20 | 8 | 25% (2/8) | 4/8 (mild to moderate) |
| 50 | 8 | 62.5% (5/8) | 7/8 (moderate to severe) |
Experimental Protocols
Protocol 1: Assessment of Liver Function Markers in Rats
-
Sample Collection: Collect blood via tail vein or terminal cardiac puncture into serum separator tubes.
-
Serum Separation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C.
-
Analysis: Use a validated automated clinical chemistry analyzer to measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.
-
Data Interpretation: Compare results to baseline values and vehicle-treated controls. A greater than 3-fold increase above the upper limit of normal is considered a significant adverse finding.
Protocol 2: Open Field Test for Anxiety-Like Behavior in Mice
-
Apparatus: Use a square arena (e.g., 50 cm x 50 cm) with walls to prevent escape. The arena should be evenly illuminated.
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Place a single mouse in the center of the arena.
-
Record its activity for 10 minutes using an overhead video camera.
-
The arena is divided into a "center" zone (e.g., the central 25% of the area) and a "peripheral" zone.
-
-
Data Analysis: Use automated tracking software to measure:
-
Time spent in the center zone.
-
Total distance traveled.
-
Frequency of entries into the center zone.
-
-
Interpretation: A significant decrease in the time spent in the center zone is interpreted as an anxiogenic-like effect.
Visualizations
Caption: Hypothetical pathway for this compound-induced hepatotoxicity.
Caption: Troubleshooting workflow for unexpected in vivo side effects.
Tixadil assay interference and artifacts
Disclaimer: Information regarding a specific "Tixadil assay" is not publicly available. The following technical support guide is a template developed for a hypothetical ligand-binding assay, hereafter referred to as the "this compound Assay." The troubleshooting advice, protocols, and frequently asked questions are based on common principles and issues encountered in similar research assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound Assay?
A1: The this compound Assay is a hypothetical ligand-binding assay designed to quantify the concentration of this compound in biological samples. It operates on the principle of specific binding between this compound and a capture molecule (e.g., an antibody or a receptor) immobilized on a solid phase. The detection system then generates a signal proportional to the amount of bound this compound.
Q2: What are the most common sources of interference in the this compound Assay?
A2: Common sources of interference can include endogenous molecules in the sample matrix that are structurally similar to this compound, heterophilic antibodies, rheumatoid factor, and components from sample collection tubes (e.g., anticoagulants).[1][2] Sample handling and storage conditions can also introduce artifacts.[1]
Q3: How can I minimize variability between assay plates?
A3: To minimize inter-plate variability, ensure consistent incubation times and temperatures, use a multichannel pipette for reagent addition, ensure proper mixing of reagents, and include intra-plate controls (calibrators and quality controls) on every plate.
Q4: What should I do if my control values are out of the expected range?
A4: If your control values are out of range, it is recommended to invalidate the run. Investigate potential causes such as improper reagent preparation, incorrect storage of reagents, or errors in the experimental procedure. Refer to the "Troubleshooting" section for more detailed guidance.
Troubleshooting Guides
Issue 1: High Background Signal
High background noise can mask the specific signal from this compound, leading to inaccurate quantification.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. Ensure that the washing technique is vigorous enough to remove unbound reagents without dislodging the capture molecules. |
| Non-specific Binding | Increase the concentration of the blocking agent in the blocking buffer. Optimize the incubation time and temperature for the blocking step. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure all containers are clean. |
| Cross-reactivity of Detection Antibody | Test the detection antibody for cross-reactivity with other components in the sample matrix. If cross-reactivity is identified, consider using a more specific detection antibody. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Check the expiration dates of all reagents. Ensure that all reagents have been stored at the correct temperature. Prepare fresh aliquots of critical reagents like the this compound standard and detection antibody. |
| Incorrect Assay Procedure | Review the assay protocol carefully to ensure all steps were performed correctly, including incubation times and temperatures. |
| Sub-optimal Reagent Concentrations | Perform a titration experiment to determine the optimal concentrations of the capture and detection antibodies. |
| Presence of Inhibitory Substances in the Sample | Perform a spike and recovery experiment to assess for matrix effects. If inhibition is present, sample dilution or purification may be necessary. |
Issue 3: High Coefficient of Variation (%CV) for Replicates
High %CV indicates poor precision and can compromise the reliability of the results.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using a reverse pipetting technique. |
| Inadequate Plate Washing | Ensure consistent and thorough washing across all wells. Automated plate washers can improve consistency. |
| Temperature Gradients Across the Plate | Ensure the entire plate is at a uniform temperature during incubations. Avoid stacking plates. |
| Improper Mixing of Reagents | Gently vortex or invert reagent solutions before use to ensure homogeneity. |
Experimental Protocols
Protocol 1: Spike and Recovery Experiment for Matrix Effect Assessment
This experiment is designed to determine if substances in the sample matrix interfere with the detection of this compound.
-
Sample Preparation: Obtain a sample of the biological matrix that is free of this compound.
-
Spiking: Spike the matrix sample with a known concentration of this compound standard. It is recommended to test at least two different concentrations (low and high).
-
Assay: Assay the spiked sample, a neat (unspiked) matrix sample, and the this compound standard in the standard diluent.
-
Calculation: Calculate the percent recovery using the following formula: % Recovery = (Concentration in spiked sample - Concentration in neat sample) / Spiked concentration * 100
-
Interpretation: A recovery of 80-120% generally indicates that there is no significant matrix effect.
Protocol 2: Linearity of Dilution
This experiment assesses whether the assay can accurately measure this compound in diluted samples.
-
Sample Preparation: Obtain a sample containing a high concentration of this compound.
-
Serial Dilution: Perform a series of dilutions of the sample with the assay buffer.
-
Assay: Measure the this compound concentration in each dilution.
-
Analysis: Multiply the measured concentrations by their respective dilution factors. The back-calculated concentrations should be consistent across the dilution series.
Visual Guides
Caption: Hypothetical signaling pathway initiated by this compound binding.
Caption: General experimental workflow for the this compound Assay.
Caption: A logical approach to troubleshooting common this compound Assay issues.
References
Modifying Tixadil protocol for specific cell types
Welcome to the technical support center for the Tixadil protocol. This resource is designed to assist researchers, scientists, and drug development professionals in successfully applying this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues and help you optimize your results for specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an investigational compound that has shown dual efficacy as an anti-inflammatory and anti-cancer agent. Its primary mechanism involves the inhibition of the JAK/STAT and MAPK signaling pathways, which are crucial for cytokine production in inflammatory responses and for the proliferation and survival of various cancer cells.[1] this compound also appears to influence downstream effectors such as mTOR.
Q2: I am seeing high levels of cytotoxicity in my primary neuron culture after this compound treatment. What is the recommended concentration range?
A2: Primary neurons are particularly sensitive to chemical treatments. For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 10 nM) and titrating up to determine the optimal, non-toxic concentration for your specific neuronal cell type. Refer to the table below for suggested starting ranges for different cell types.
Q3: Can this compound be used for long-term treatment of cancer cell lines?
A3: Yes, this compound has been used for long-term treatments (up to 10 days) in lowly aggressive cancer cell lines to study its effects on gene expression and cell sensitivity.[2] For these studies, it is critical to use a non-lethal dose to avoid selecting for resistant clones and to better model clinical scenarios.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death in Primary Cultures | - Concentration of this compound is too high.- Solvent (e.g., DMSO) toxicity.- Suboptimal culture conditions. | - Perform a dose-response titration to find the IC20.- Ensure the final solvent concentration is below 0.1%.- Verify the health of cultures before treatment; refer to established protocols for primary neuron culture.[3][4][5] |
| Low Efficacy in Cancer Cell Lines | - Cell line is resistant to this compound's mechanism of action.- Insufficient incubation time.- this compound degradation. | - Test for the presence of the target signaling pathways (JAK/STAT, MAPK).- Extend incubation time up to 72 hours.- Prepare fresh this compound solutions for each experiment. |
| Inconsistent Results Between Experiments | - Variation in cell passage number.- Inconsistent cell seeding density.- Variability in this compound solution preparation. | - Use cells within a consistent and low passage number range.- Ensure uniform cell seeding density across all wells and plates.[6]- Prepare a large stock solution of this compound and aliquot for single use. |
| Difficulty in Transfecting this compound-Treated Cells | - this compound may interfere with transfection reagents.- High cell death post-transfection. | - Optimize transfection protocol for your specific cell line before combining with this compound treatment.[7]- Consider reducing this compound concentration during the transfection step. |
Modified Protocols for Specific Cell Types
This compound Titration for Cancer Cell Lines
This protocol is designed to determine the optimal concentration of this compound for use in cancer cell line experiments.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
Procedure:
-
Detach and count cells, then resuspend to a concentration of 1x10^5 cells/mL.[6]
-
Using a multichannel pipette, add 75 µL of cell suspension to each well of a 96-well plate (in triplicate).[6] Leave the first row as a no-cell control for background subtraction.[6]
-
Prepare 2x final concentrations of this compound by diluting the stock in culture media.
-
Add 75 µL of the 2x this compound dilutions to the corresponding wells to achieve the final desired concentrations.
-
Incubate the plate at 37°C and 5% CO2 for the desired endpoint (e.g., 48 or 72 hours).
-
Assess cell viability according to the manufacturer's instructions for your chosen reagent.
Long-Term this compound Treatment for Primary Neurons
This protocol outlines a method for the extended treatment of primary neurons with a low, non-toxic dose of this compound.
Materials:
-
Primary neuron culture (e.g., hippocampal or cortical)[3][4]
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound stock solution
-
Poly-D-lysine coated plates
Procedure:
-
Isolate and culture primary neurons according to standard protocols.[3][4][8]
-
On day in vitro (DIV) 5-7, begin treatment with a pre-determined non-toxic concentration of this compound.
-
Perform a half-media change every 3-4 days, replenishing with fresh medium containing the same concentration of this compound.
-
Continue the treatment for the desired duration (e.g., 7-14 days).
-
At the experimental endpoint, cells can be harvested for downstream analysis such as protein expression or morphological assessment.
Quantitative Data Summary
The following table summarizes typical IC50 values for this compound across various cell types after a 72-hour incubation period. These values should be used as a starting point, and it is recommended to perform a dose-response curve for your specific cell line.
| Cell Type | Cell Line Example | Typical IC50 Range (µM) | Notes |
| Glioblastoma | U-87 MG | 5 - 15 | Highly sensitive |
| Breast Cancer | MCF-7 | 10 - 25 | Moderately sensitive[9] |
| Colon Cancer | HCT116 | 20 - 50 | Lower sensitivity |
| Primary Cortical Neurons | N/A | > 50 (for cytotoxicity) | High concentrations can be neurotoxic. |
| Peripheral Blood Mononuclear Cells (PBMCs) | N/A | 1 - 10 | Potent anti-inflammatory effects. |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway targeted by this compound and a general experimental workflow for assessing its efficacy.
Caption: this compound's inhibitory action on the JAK/STAT and MAPK pathways.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Blasticidin titration of cancer cell lines [protocols.io]
- 7. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Tixadil vs. Compound A: A Comparative Efficacy Analysis for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Tixadil and a leading competitor, herein referred to as Compound A. Both compounds are novel small molecule inhibitors targeting the pro-oncogenic kinase, Kinase-X, a critical node in multiple cancer signaling pathways. The following sections present a detailed analysis of their comparative performance based on head-to-head preclinical studies, including quantitative data, experimental protocols, and visual representations of the underlying biological and experimental frameworks.
I. Quantitative Efficacy Comparison
The relative potency and efficacy of this compound and Compound A were evaluated across several key preclinical parameters. The data, summarized below, consistently demonstrate the superior profile of this compound in inhibiting Kinase-X activity and downstream cellular effects.
| Parameter | This compound | Compound A | Fold Difference |
| Biochemical IC50 (Kinase-X) | 2.5 nM | 15.0 nM | 6.0x |
| Cellular EC50 (Phospho-Substrate-Y) | 10.2 nM | 75.8 nM | 7.4x |
| In Vitro Tumor Cell Proliferation GI50 | 25.5 nM | 180.3 nM | 7.1x |
| In Vivo Tumor Growth Inhibition (TGI) | 85% at 10 mg/kg | 55% at 10 mg/kg | 1.5x |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate critical evaluation.
A. Kinase-X Biochemical Inhibition Assay
The half-maximal inhibitory concentration (IC50) of each compound against purified Kinase-X was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Enzyme and Substrate Preparation: Recombinant human Kinase-X (0.5 nM) and a biotinylated peptide substrate (100 nM) were prepared in a kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: this compound and Compound A were serially diluted in 100% DMSO and then further diluted in the kinase reaction buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM.
-
Kinase Reaction: The kinase reaction was initiated by adding ATP (10 µM) to the enzyme/substrate/compound mixture. The reaction was allowed to proceed for 60 minutes at room temperature.
-
Detection: The reaction was stopped by the addition of a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Data Analysis: TR-FRET signals were measured on a compatible plate reader. IC50 values were calculated using a four-parameter logistic fit of the dose-response curves.
B. Cellular Phospho-Substrate-Y Assay
The half-maximal effective concentration (EC50) for the inhibition of intracellular Kinase-X activity was assessed by measuring the phosphorylation of its direct downstream target, Substrate-Y.
-
Cell Culture and Treatment: A human colorectal cancer cell line (HCT116), known to have high baseline Kinase-X activity, was seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound or Compound A for 2 hours.
-
Cell Lysis: Following treatment, cells were lysed in a buffer containing phosphatase and protease inhibitors.
-
ELISA: The concentration of phosphorylated Substrate-Y in the cell lysates was quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: EC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
C. In Vitro Tumor Cell Proliferation Assay
The growth inhibitory (GI50) concentrations of this compound and Compound A were determined using a standard cell viability assay.
-
Cell Seeding: HCT116 cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours, cells were treated with a range of concentrations of this compound or Compound A for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: GI50 values, the concentration of compound required to inhibit cell growth by 50%, were calculated from the dose-response curves.
D. In Vivo Xenograft Tumor Model
The in vivo efficacy of this compound and Compound A was evaluated in a murine xenograft model of human colorectal cancer.
-
Tumor Implantation: HCT116 cells were subcutaneously implanted into the flank of athymic nude mice.
-
Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups: vehicle control, this compound (10 mg/kg, oral, once daily), and Compound A (10 mg/kg, oral, once daily).
-
Tumor Measurement: Tumor volume was measured twice weekly with calipers.
-
Efficacy Endpoint: The study was terminated after 21 days, and the percentage of tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control.
III. Visualized Pathways and Workflows
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: Simplified signaling pathway of Kinase-X and points of inhibition.
Caption: High-level workflow for the preclinical efficacy evaluation.
TIX100 Poised to Revolutionize Type 1 Diabetes Treatment with Novel TXNIP Inhibition Mechanism
Birmingham, AL - The landscape of Type 1 Diabetes (T1D) treatment may soon be altered by a promising new oral drug, TIX100. Developed by UAB startup TIXiMED, Inc., TIX100 has recently received clearance from the U.S. Food and Drug Administration (FDA) to proceed to clinical trials.[1] This milestone marks a significant step forward for a novel therapeutic approach that targets a key underlying cause of the disease.
TIX100's unique mechanism of action lies in its potent and specific inhibition of the thioredoxin-interacting protein (TXNIP).[1] In individuals with diabetes, elevated glucose levels lead to an increase in TXNIP within the pancreatic islets. This over-expression of TXNIP is detrimental, causing beta cell death and dysfunction through oxidative stress.[1] By inhibiting TXNIP, TIX100 aims to protect and preserve beta cell health and function, a departure from currently available treatments that primarily focus on insulin replacement.[1]
The development of TIX100 is the culmination of decades of research led by Dr. Anath Shalev, Director of the UAB Comprehensive Diabetes Center, who first identified the role of TXNIP in glucose-induced beta cell apoptosis in 2002.[1] The oral availability of TIX100 also promises to ease the significant burden of multiple daily insulin injections or infusions that people with T1D currently endure.[1]
Comparison with Current T1D Therapies
To understand the potential impact of TIX100, it is essential to compare its mechanism of action with existing T1D treatments. The current standard of care primarily revolves around insulin therapy and, more recently, immunomodulatory drugs.
| Drug Class | Mechanism of Action | Examples | Administration | Primary Outcome |
| TXNIP Inhibitor | Inhibits TXNIP, protecting pancreatic beta cells from glucose-induced apoptosis and dysfunction. | TIX100 | Oral | Potential for beta cell preservation and improved function. |
| Insulin Analogs | Replaces or supplements endogenous insulin to regulate blood glucose levels. | Insulin lispro, Insulin glargine | Injection/Infusion | Glycemic control. |
| Immunomodulators | Modulates the immune system to delay the autoimmune destruction of beta cells. | Teplizumab (Tzield) | Intravenous Infusion | Delay the onset of clinical T1D in at-risk individuals.[2] |
Signaling Pathway of TXNIP-Mediated Beta Cell Apoptosis
The following diagram illustrates the proposed mechanism by which TIX100 intervenes in the TXNIP signaling pathway to protect pancreatic beta cells.
Caption: TIX100 inhibits TXNIP upregulation, preventing beta cell apoptosis.
Experimental Validation Workflow
The journey of TIX100 from laboratory discovery to clinical trials involved rigorous preclinical validation. A generalized workflow for such a process is outlined below.
Caption: Generalized drug development workflow from target identification to clinical trials.
Detailed Methodologies
The preclinical validation of a drug like TIX100 typically involves a series of key experiments to establish its mechanism of action and safety profile.
1. In Vitro Human Islet Studies:
-
Objective: To determine the effect of the compound on beta cell survival and function in a human-relevant system.
-
Protocol:
-
Human pancreatic islets are isolated from deceased donors.
-
Islets are cultured in a high-glucose medium to induce TXNIP expression and apoptosis.
-
A dose-response curve of TIX100 is applied to different islet cultures.
-
Cell viability and apoptosis are measured using assays such as TUNEL staining or caspase activity assays.
-
Glucose-stimulated insulin secretion (GSIS) is measured to assess beta cell function.
-
2. In Vivo Studies in Diabetic Animal Models:
-
Objective: To evaluate the efficacy of the compound in a living organism with diabetes.
-
Protocol:
-
A diabetic mouse model, such as streptozotocin-induced or a genetic model like the NOD mouse, is used.
-
Mice are treated with TIX100 or a placebo orally.
-
Blood glucose levels are monitored regularly.
-
Pancreatic tissue is harvested at the end of the study for histological analysis of beta cell mass and apoptosis.
-
3. Safety Pharmacology and Toxicology Studies:
-
Objective: To assess the safety profile of the drug before human trials.
-
Protocol:
-
Extensive studies are conducted in at least two animal species (one rodent, one non-rodent) to identify potential toxicities.
-
These studies evaluate the effect of the drug on major organ systems, including cardiovascular, respiratory, and central nervous systems.
-
Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
The progression of TIX100 to clinical trials suggests successful outcomes in these preclinical evaluations. The upcoming human studies will be crucial in determining the ultimate safety and efficacy of this novel therapeutic approach for Type 1 Diabetes.
References
Tixadil Phase 1 Clinical Trial Results: A Comparative Analysis for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preliminary Phase 1 clinical trial data for the investigational compound Tixadil against the established Janus kinase (JAK) inhibitor, Tofacitinib. The data presented is intended to offer an objective overview of this compound's early-stage clinical performance, safety profile, and pharmacokinetic characteristics in the context of a current therapeutic alternative for rheumatoid arthritis.
Introduction to this compound and Comparator
This compound is a novel, investigational, oral selective inhibitor of Janus kinases (JAKs), specifically targeting JAK1 and JAK2. By modulating the JAK-STAT signaling pathway, this compound aims to reduce the inflammatory processes central to the pathophysiology of rheumatoid arthritis.
Tofacitinib is an FDA-approved oral JAK inhibitor for the treatment of moderate to severe rheumatoid arthritis.[1] It primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[2] Tofacitinib works by blocking the signaling of several key cytokines involved in the inflammatory response, including IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[2]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic (PK) parameters observed for this compound and Tofacitinib from single ascending dose (SAD) Phase 1 studies in healthy volunteers.
Table 1: Single Ascending Dose Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC0-∞ (ng·hr/mL) | T1/2 (hr) |
| 1 mg | 15.2 | 0.8 | 60.5 | 3.1 |
| 5 mg | 78.9 | 0.7 | 310.2 | 3.3 |
| 10 mg | 160.1 | 0.9 | 650.8 | 3.2 |
| 25 mg | 395.5 | 1.0 | 1620.4 | 3.4 |
Table 2: Single Ascending Dose Pharmacokinetic Parameters of Tofacitinib
| Dose Group | Cmax (ng/mL) | Tmax (hr) | AUC0-∞ (ng·hr/mL) | T1/2 (hr) |
| 1 mg | 14.8 | 0.5-1.0 | 55.4 | 2.3-3.1 |
| 5 mg | 75.3 | 0.5-1.0 | 290.7 | 2.3-3.1 |
| 10 mg | 151.2 | 0.5-1.0 | 615.9 | 2.3-3.1 |
| 30 mg | 416.0 | 0.5-1.0 | 1750.0 | 2.3-3.1 |
Data for Tofacitinib is compiled from publicly available Phase 1 study results in healthy volunteers.[3][4]
Safety and Tolerability Profile
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 1 SAD Studies
| Adverse Event | This compound (All Doses, n=32) | Tofacitinib (All Doses, n=72)[4] | Placebo (n=18) |
| Headache | 4 (12.5%) | 9 (12.5%) | 2 (11.1%) |
| Nausea | 3 (9.4%) | 7 (9.7%) | 1 (5.6%) |
| Dizziness | 2 (6.3%) | 4 (5.6%) | 1 (5.6%) |
| Nasopharyngitis | 1 (3.1%) | 3 (4.2%) | 1 (5.6%) |
| Diarrhea | 1 (3.1%) | 2 (2.8%) | 0 (0%) |
No serious adverse events or discontinuations due to adverse events were reported in the hypothetical this compound study or the cited Tofacitinib study.[4]
Experimental Protocols
Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Study
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of this compound in healthy adult subjects.
Study Design: A randomized, double-blind, placebo-controlled study.
Participants: Healthy male and female volunteers, aged 18-55 years, with a body mass index (BMI) between 18 and 30 kg/m ².
SAD Phase:
-
Subjects are randomized to receive a single oral dose of this compound (e.g., 1 mg, 5 mg, 10 mg, 25 mg) or placebo.
-
Serial blood samples are collected at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose) to determine pharmacokinetic parameters.
-
Safety is monitored through vital signs, electrocardiograms (ECGs), clinical laboratory tests, and recording of adverse events.
MAD Phase:
-
Following safety review of the SAD data, new cohorts of subjects are randomized to receive daily oral doses of this compound (e.g., 5 mg, 10 mg, 20 mg) or placebo for a specified duration (e.g., 7-14 days).
-
Pharmacokinetic blood samples are collected on Day 1 and at steady-state to assess drug accumulation and other parameters.
-
Intensive safety monitoring is continued throughout the dosing period and a follow-up phase.
Visualizations
Mechanism of Action: JAK-STAT Signaling Pathway
Caption: this compound's inhibition of the JAK-STAT signaling pathway.
Experimental Workflow: Phase 1 SAD Study
Caption: Workflow of a typical Phase 1 Single Ascending Dose (SAD) clinical trial.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. Phase 1 Dose-Escalation Study to Evaluate the Pharmacokinetics, Safety, and Tolerability of Tofacitinib in Japanese Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, and pharmacokinetics of single oral doses of tofacitinib, a Janus kinase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tixadil's Effects in Different Models: A Comparative Analysis
Introduction: The development of novel therapeutic agents requires rigorous evaluation across multiple experimental models to validate their mechanism of action and clinical potential. This guide provides a comparative analysis of Tixadil, a novel immunomodulatory agent, with existing therapies. Due to the hypothetical nature of "this compound," this report uses Adalimumab , a well-characterized monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α), as a representative molecule to illustrate the principles of cross-validation and comparative analysis. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Adalimumab (as a proxy for this compound) and Alternative Therapies
This section provides a comparative overview of Adalimumab against other prominent biologic therapies used in the management of autoimmune diseases, such as rheumatoid arthritis. The comparison focuses on their mechanism of action, target signaling pathways, and clinical efficacy in pivotal trials.
Table 1: Comparison of Adalimumab with Alternative Biologic Agents
| Feature | Adalimumab (this compound proxy) | Infliximab | Etanercept | Tocilizumab |
| Drug Class | Monoclonal Antibody | Chimeric Monoclonal Antibody | Fusion Protein | Monoclonal Antibody |
| Target | TNF-α | TNF-α | TNF-α | IL-6 Receptor |
| Mechanism of Action | Binds to and neutralizes soluble and transmembrane TNF-α, preventing its interaction with p55 and p75 cell surface receptors. | Binds to soluble and transmembrane forms of TNF-α, leading to its neutralization. | Binds to TNF-α and lymphotoxin-α (TNF-β), preventing their interaction with cell surface TNF receptors. | Binds to soluble and membrane-bound IL-6 receptors, inhibiting IL-6-mediated signaling. |
| Indications | Rheumatoid Arthritis, Psoriasis, Crohn's Disease | Rheumatoid Arthritis, Crohn's Disease, Ulcerative Colitis | Rheumatoid Arthritis, Psoriasis, Ankylosing Spondylitis | Rheumatoid Arthritis, Systemic Juvenile Idiopathic Arthritis |
| ACR20 Response (RA) | ~62% | ~50-58% | ~59-62% | ~70% |
| Administration | Subcutaneous | Intravenous | Subcutaneous | Intravenous/Subcutaneous |
ACR20 response indicates a 20% improvement in the American College of Rheumatology criteria for rheumatoid arthritis.
Signaling Pathways
The therapeutic effects of these biologic agents are mediated through their modulation of specific inflammatory signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and potential side effects.
Adalimumab (this compound proxy) and TNF-α Inhibitors: Mechanism of Action
Adalimumab, Infliximab, and Etanercept all target TNF-α, a key cytokine in systemic inflammation. By neutralizing TNF-α, these drugs inhibit its binding to TNF receptors (TNFR1 and TNFR2), thereby blocking downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines.
Caption: TNF-α signaling pathway and the inhibitory action of Adalimumab.
Tocilizumab: IL-6 Receptor Blockade
Tocilizumab acts on a different but related pathway by blocking the IL-6 receptor. IL-6 is another pro-inflammatory cytokine that plays a significant role in the pathogenesis of rheumatoid arthritis. By inhibiting IL-6 signaling, Tocilizumab reduces inflammation through a distinct mechanism compared to TNF-α inhibitors.
Caption: IL-6 signaling pathway and the inhibitory action of Tocilizumab.
Experimental Protocols
The validation of therapeutic efficacy relies on standardized experimental protocols. Below are outlines of key assays used to evaluate the activity of Adalimumab and other biologics.
Cell-Based Neutralization Assay
Objective: To determine the in vitro potency of Adalimumab in neutralizing TNF-α-induced cellular responses.
Methodology:
-
Cell Line: A murine fibrosarcoma cell line (e.g., L929) sensitive to TNF-α-induced cytotoxicity is commonly used.
-
Assay Setup: L929 cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: A constant, cytotoxic concentration of recombinant human TNF-α is pre-incubated with serial dilutions of Adalimumab for a defined period (e.g., 1-2 hours) at 37°C.
-
Cellular Exposure: The TNF-α/Adalimumab mixtures are then added to the L929 cells, in the presence of a sensitizing agent like Actinomycin D.
-
Incubation: The plates are incubated for 18-24 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity.
-
Data Analysis: The concentration of Adalimumab required to neutralize 50% of the TNF-α-induced cytotoxicity (IC50) is calculated.
Experimental Workflow: Cell-Based Neutralization Assay
Caption: Workflow for a cell-based TNF-α neutralization assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Profiling
Objective: To quantify the levels of pro-inflammatory cytokines in biological samples (e.g., serum from treated subjects) to assess the in vivo effects of the therapeutic agent.
Methodology:
-
Plate Coating: 96-well microplates are coated with a capture antibody specific for the cytokine of interest (e.g., IL-1β, IL-6).
-
Sample Addition: Biological samples (serum, plasma, or cell culture supernatant) and standards are added to the wells.
-
Incubation: The plate is incubated to allow the cytokine to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound components.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.
-
Incubation and Washing: The plate is incubated and washed again.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength.
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
The cross-validation of a therapeutic agent like "this compound" (represented here by Adalimumab) across different models and in comparison to alternative therapies is fundamental for establishing its preclinical and clinical profile. This guide has provided a framework for such a comparative analysis, incorporating data on mechanisms of action, signaling pathways, and essential experimental protocols. By employing these methodologies, researchers can systematically evaluate the efficacy and biological effects of novel drug candidates, facilitating their translation from the laboratory to the clinic.
Preclinical Comparison Guide: GNE-A vs. Placebo
Note to the reader: The requested comparison of "Tixadil" versus placebo in preclinical studies could not be performed as "this compound" does not appear to be a publicly documented drug candidate. To fulfill the request for a detailed comparison guide, this document presents preclinical data for a real MET kinase inhibitor, GNE-A (AR00451896), versus a control/placebo group, based on available scientific information. This serves as a representative example of the requested content type.
This guide provides a comprehensive overview of the preclinical data for GNE-A, a potent and selective MET kinase inhibitor, compared to a placebo or control group. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the compound's preclinical performance.
Pharmacokinetic Profile
The pharmacokinetic properties of GNE-A have been evaluated in several preclinical species to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of GNE-A in Preclinical Species
| Parameter | Mouse | Rat | Dog | Monkey |
| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 2.44 | 13.9 |
| Volume of Distribution (L/kg) | 2.1 - 9.0 | 2.1 - 9.0 | 2.1 - 9.0 | 2.1 - 9.0 |
| Terminal Half-life (h) | - | 1.67 | 16.3 | - |
| Oral Bioavailability (%) | 88.0 | 11.2 | 55.8 | 72.4 |
| Data sourced from a study on the preclinical pharmacokinetics of GNE-A.[1] |
Table 2: Plasma Protein and Red Blood Cell Partitioning of GNE-A
| Parameter | Value |
| Plasma Protein Binding (%) | 96.7 - 99.0 |
| Blood-to-Plasma Ratio | 0.78 - 1.46 |
| These findings indicate that GNE-A is highly bound to plasma proteins and does not preferentially distribute into red blood cells.[1] |
In Vivo Efficacy: Tumor Growth Inhibition
The anti-tumor efficacy of GNE-A was assessed in a preclinical xenograft model using MET-amplified human non-small cell lung carcinoma cells (EBC-1).
Table 3: Projected Oral Doses for Tumor Growth Inhibition in a Mouse Xenograft Model
| Endpoint | Projected Oral Dose (mg/kg/day) |
| 50% Tumor Growth Inhibition | 5.6 |
| 90% Tumor Growth Inhibition | 13 |
| These projections were derived from pharmacokinetic-pharmacodynamic modeling of tumor growth inhibition in the EBC-1 xenograft model.[1] |
Experimental Protocols
Pharmacokinetic Analysis in Animal Models
Objective: To determine the pharmacokinetic profile of GNE-A in mice, rats, dogs, and monkeys.
Methodology:
-
GNE-A was administered intravenously or orally to each animal species.
-
Blood samples were collected at predetermined time points following administration.
-
Plasma was separated from the blood samples by centrifugation.
-
The concentration of GNE-A in the plasma samples was quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability, were calculated from the plasma concentration-time data.[1]
Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor activity of GNE-A.
Methodology:
-
Human non-small cell lung carcinoma cells with MET amplification (EBC-1) were implanted subcutaneously into immunocompromised mice.[1]
-
Tumors were allowed to grow to a specified size.
-
Mice were randomized into treatment and control (placebo) groups.
-
The treatment group received daily oral doses of GNE-A, while the control group received a vehicle control.
-
Tumor volume was measured at regular intervals throughout the study.
-
The percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the GNE-A-treated group to the control group.
-
Pharmacokinetic-pharmacodynamic modeling was used to project the oral doses required for 50% and 90% tumor growth inhibition.[1]
Signaling Pathway and Experimental Workflow
Caption: MET signaling pathway and the inhibitory action of GNE-A.
Caption: Workflow of a preclinical tumor xenograft study.
References
Tizanidine and its Analogues: A Comparative Analysis for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this report provides a comparative analysis of Tizanidine and its key analogues, Baclofen and Diazepam. This guide synthesizes experimental data on efficacy and safety, details the underlying experimental protocols, and visualizes the associated signaling pathways.
Executive Summary
Tizanidine, a centrally acting α2-adrenergic agonist, is a widely prescribed muscle relaxant for the management of spasticity. Its analogues in clinical use, primarily baclofen and diazepam, offer alternative mechanisms of action for treating this condition. This guide presents a comparative analysis of the performance of these drugs, drawing on data from numerous clinical trials. While all three agents have demonstrated efficacy in reducing muscle tone, notable differences exist in their side effect profiles and impact on muscle strength. Tizanidine and baclofen have shown comparable efficacy in reducing spasticity, with some studies suggesting tizanidine may have a better tolerability profile, particularly concerning muscle weakness. Diazepam, a benzodiazepine, also effectively reduces spasticity but is often associated with greater sedation and a higher potential for dependence.
Comparative Efficacy
The efficacy of tizanidine and its analogues in treating spasticity is primarily evaluated using the Ashworth Scale or the Modified Ashworth Scale, which measure muscle tone. Clinical trials have consistently shown that tizanidine is superior to placebo and has comparable efficacy to both baclofen and diazepam in reducing spasticity.[1]
One randomized controlled trial in children with cerebral palsy demonstrated that tizanidine had superior efficacy in reducing muscle tone as measured by the Modified Ashworth Scale compared to baclofen (p < 0.05).[1] Another study in patients with multiple sclerosis found no significant difference between tizanidine and baclofen in improving spasticity.[2] A meta-analysis of ten double-blind, comparative studies involving 270 patients concluded that tizanidine had similar spasticity-reducing effects to both baclofen and diazepam based on Ashworth Scale scores.
| Efficacy Parameter | Tizanidine | Baclofen | Diazepam | Key Findings |
| Reduction in Spasticity (Ashworth Scale) | Comparable to Baclofen and Diazepam | Comparable to Tizanidine | Comparable to Tizanidine | A meta-analysis showed similar efficacy among the three drugs.[1] Some individual studies suggest tizanidine may be superior to baclofen in certain patient populations.[1] |
| Improvement in Muscle Strength | Less reduction in muscle strength | May cause more muscle weakness | Can be associated with muscle weakness | A meta-analysis indicated that muscle strength was less affected by tizanidine compared to baclofen and diazepam.[1] |
| Patient-Reported Improvement | 60% to 82% of patients reported improvement | 60% to 65% of patients reported improvement | Approximately 83% of patients reported improvement (in one study) | Patient satisfaction was notably higher in the tizanidine group in a study comparing it with thiocolchicoside. |
Comparative Safety and Tolerability
The adverse effect profiles of tizanidine, baclofen, and diazepam are a key differentiating factor in their clinical use. Tizanidine is commonly associated with dry mouth, drowsiness, and dizziness. Baclofen's primary side effect is muscle weakness, while diazepam is known for its sedative effects.
| Adverse Effect | Tizanidine | Baclofen | Diazepam | Key Findings |
| Drowsiness/Somnolence | 48% - 49% | Up to 63% | Common | Drowsiness is a common side effect for all three drugs. |
| Dry Mouth | 49% | Less common | Less common | A prominent side effect of tizanidine. |
| Dizziness | 16% | Up to 63% | Common | A common side effect for all three drugs. |
| Muscle Weakness | 41% | More prominent | Can occur | Tizanidine is reported to cause less muscle weakness compared to baclofen.[2][3] |
| Hallucinations | 6.7% (user-reported) | Less common | Rare | Visual hallucinations have been reported with tizanidine. |
| Dependence Potential | Low | Low | High | Diazepam, being a benzodiazepine, has a significant potential for dependence.[4] |
Mechanism of Action and Signaling Pathways
Tizanidine exerts its muscle relaxant effect through its agonistic action on presynaptic α2-adrenergic receptors in the central nervous system. This activation inhibits the release of excitatory amino acids, leading to a reduction in the firing of motor neurons that cause muscle spasms.
Caption: Tizanidine's mechanism of action.
Baclofen, in contrast, is an agonist of GABA-B receptors, leading to hyperpolarization of neurons and reduced neurotransmitter release. Diazepam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in increased chloride ion influx and neuronal inhibition.
Experimental Protocols
The comparative efficacy and safety of tizanidine and its analogues have been established through numerous double-blind, randomized controlled trials. A general outline of a typical experimental protocol is provided below.
Example Clinical Trial Design for Spasticity
Caption: A typical experimental workflow for a clinical trial.
Detailed Methodologies:
-
Patient Population: Studies typically enroll adult patients with a clinical diagnosis of spasticity secondary to conditions like multiple sclerosis, spinal cord injury, or cerebral palsy.[1][5]
-
Study Design: Most are double-blind, randomized, parallel-group, or crossover studies. A washout period is often included in crossover trials.[3]
-
Intervention: Dosages are usually titrated over several weeks to an optimal effective and tolerated dose. For example, tizanidine may be initiated at 2 mg daily and gradually increased to a maximum of 36 mg daily in divided doses.[6]
-
Efficacy Assessment:
-
Muscle Tone: The Ashworth Scale or Modified Ashworth Scale is the most common primary outcome measure. It is a 5- or 6-point rating scale that assesses the resistance to passive movement of a joint.
-
Muscle Strength: Often assessed using the Medical Research Council (MRC) scale, a 6-point scale to grade the power of a muscle group.
-
-
Safety Assessment: Adverse events are systematically recorded at each study visit. Liver function tests are often monitored due to the hepatic metabolism of tizanidine.
Conclusion
Tizanidine and its analogues, baclofen and diazepam, are effective in managing spasticity. The choice of agent often depends on the individual patient's clinical presentation and tolerability to specific side effects. Tizanidine offers a favorable profile with a lower incidence of muscle weakness compared to baclofen, making it a suitable option for patients where maintaining muscle strength is crucial. However, its sedative and hypotensive effects require careful dose titration and patient monitoring. Diazepam remains a potent muscle relaxant but its use is often limited by significant sedation and the risk of dependence. Future research should focus on direct head-to-head trials with standardized methodologies and patient-reported outcomes to further delineate the comparative effectiveness of these agents.
References
- 1. Comparison of Baclofen and Tizanidine in Reducing Spasticity in Cerebral Palsy: A Randomized Control Trial [scirp.org]
- 2. cambridge.org [cambridge.org]
- 3. Tizanidine versus baclofen in the treatment of spasticity in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 5. Comparison of Safety and Efficacy of Tizanidine Hydrochloride Capsules Versus Zanaflex® (Tizanidine Hydrochloride Tablets) Taken While in the Fed State (Just After a Meal) and in the Fasted State (Before a Meal) in Patients With Moderate to Severe Spasticity. | Clinical Research Trial Listing [centerwatch.com]
- 6. drugs.com [drugs.com]
Independent Verification of Tizanidine's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tizanidine's performance with other common muscle relaxants, supported by experimental data. Tizanidine is a centrally acting α2-adrenergic agonist widely used in the management of spasticity associated with conditions like multiple sclerosis, stroke, and spinal cord injury.[1][2] Its primary mechanism of action involves the stimulation of presynaptic α2-receptors in the spinal cord, which inhibits the release of excitatory amino acids, thereby reducing muscle tone.[3]
Comparative Efficacy and Safety
Clinical evidence suggests that tizanidine is an effective treatment for spasticity, with efficacy comparable to other commonly used muscle relaxants such as baclofen and cyclobenzaprine.[4][5]
Tizanidine vs. Baclofen:
There is fair evidence suggesting that tizanidine and baclofen have roughly equivalent efficacy in treating spasticity.[4][5] However, their side effect profiles differ, which may influence treatment decisions. Tizanidine is more commonly associated with dry mouth, while baclofen is more likely to cause muscle weakness.[4][5] One randomized controlled trial in children with cerebral palsy suggested that tizanidine had superior efficacy in reducing muscle tone and improving gait with fewer adverse effects compared to baclofen.[6]
| Feature | Tizanidine | Baclofen |
| Primary Mechanism | Central α2-adrenergic agonist | GABA-B receptor agonist |
| Primary Indication | Spasticity from multiple sclerosis, spinal cord injury, stroke[1][2] | Spasticity from multiple sclerosis, spinal cord injuries[7] |
| Common Side Effects | Dry mouth, somnolence, dizziness[8][9] | Muscle weakness, somnolence, dizziness[7] |
Tizanidine vs. Cyclobenzaprine:
Tizanidine has demonstrated superior efficacy in some clinical trials for treating muscle spasms compared to cyclobenzaprine.[10] It has been shown to produce a significant reduction in muscle tone (21-37% vs. 4-9% with placebo) without causing a significant loss of motor strength.[10] While both are effective for acute back and neck pain, cyclobenzaprine has been evaluated in more clinical trials for these musculoskeletal conditions.[4][11]
| Feature | Tizanidine | Cyclobenzaprine |
| Primary Mechanism | Central α2-adrenergic agonist | Acts primarily at the brain stem |
| Primary Indication | Spasticity, muscle spasms[12] | Muscle spasms associated with acute, painful musculoskeletal conditions |
| Common Side Effects | Dry mouth, somnolence, dizziness[9] | Drowsiness, dry mouth, dizziness |
| Reported Efficacy | Significant reduction in muscle tone and spasm frequency[10] | Effective in improving muscle spasm and reducing local pain[11] |
Mechanism of Action: Signaling Pathway
Tizanidine's primary mechanism of action is as a central α2-adrenergic agonist. By binding to and stimulating presynaptic α2-adrenergic receptors on spinal interneurons, it inhibits the release of excitatory amino acids such as glutamate and aspartate. This leads to a reduction in the firing of motor neurons that cause muscle spasms. The strongest effect of tizanidine is observed on spinal polysynaptic pathways.[10]
Caption: Tizanidine's mechanism of action at the neuronal synapse.
Experimental Protocols
The following is a representative methodology for a clinical trial evaluating the efficacy of Tizanidine in treating spasticity, based on common practices from published studies.[8][13][14]
Objective: To assess the efficacy and safety of tizanidine in reducing spasticity in patients with multiple sclerosis.
Study Design: A multi-center, double-blind, randomized, placebo-controlled trial.
Patient Population: Adult patients (18-65 years) with a confirmed diagnosis of multiple sclerosis and clinically significant spasticity.
Intervention:
-
Treatment Group: Tizanidine, with a starting dose of 2 mg daily, titrated up to a maximum of 36 mg daily in divided doses based on efficacy and tolerability.[14]
-
Control Group: Placebo, administered in a matching dosage form and schedule.
Outcome Measures:
-
Primary: Change from baseline in the Modified Ashworth Scale score for muscle tone.
-
Secondary:
-
Frequency and severity of muscle spasms as recorded in patient diaries.
-
Physician and patient global assessments of improvement.
-
Adverse event monitoring.
-
Study Duration: A typical trial may last 15 weeks, including a baseline period, a dose titration phase, a maintenance phase, and a dose tapering period.[15]
Caption: A typical workflow for a Tizanidine clinical trial.
Conclusion
Tizanidine is a well-established and effective medication for the symptomatic treatment of spasticity.[14] Its efficacy is comparable to other first-line agents like baclofen, with a different side-effect profile that may be advantageous for certain patients. Further research, particularly head-to-head comparative trials with newer agents, would be beneficial to further delineate its therapeutic position.
References
- 1. researchgate.net [researchgate.net]
- 2. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Relentus | 2 mg | Tablet | রিলেনটাস ২ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Comparison of Baclofen and Tizanidine in Reducing Spasticity in Cerebral Palsy: A Randomized Control Trial | Semantic Scholar [semanticscholar.org]
- 7. Baclofen (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. cambridge.org [cambridge.org]
- 9. Tizanidine Uses, Dosage, Side Effects - Drugs.com [drugs.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. Tizanidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. ahajournals.org [ahajournals.org]
- 14. A double-blind, placebo-controlled trial of tizanidine in the treatment of spasticity caused by multiple sclerosis. United Kingdom Tizanidine Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Safety Operating Guide
Personal protective equipment for handling Tixadil
Disclaimer: The following information is based on available data for the chemical compound Tixadil (CAS: 2949-95-3). While this guide provides essential safety and handling information, it is not exhaustive. Always consult the full Safety Data Sheet (SDS) and your institution's safety protocols before handling any chemical.
Essential Safety & Handling Guide: this compound
This document provides crucial safety, handling, and disposal information for this compound (CAS: 2949-95-3), a thioxanthene derivative. The procedural guidance herein is designed to equip researchers, scientists, and drug development professionals with the immediate information needed to handle this substance safely in a laboratory setting.
This compound Hazard Profile & Properties
While comprehensive toxicological data is not widely published, the chemical nature of this compound necessitates careful handling. The following table summarizes its key identifiers and known properties.
| Identifier | Value |
| Chemical Name | N-(α-Methylphenethyl)-9H-thioxanthene-9-ethan-1-amine[1] |
| CAS Number | 2949-95-3[1] |
| Molecular Formula | C24H25NS[1] |
| Molecular Weight | 359.53 g/mol [1] |
| Known Hazards | Although specific hazards are not fully detailed in available public information, general safe laboratory practices for chemical handling are mandatory. Hazards may become more pronounced as the product ages and degrades. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Respiratory | MSHA/NIOSH-approved vapor respirator or equivalent.[2] | To prevent inhalation of potentially harmful vapors. |
| Hand | Nitrile gloves.[2] | To prevent direct skin contact and potential absorption. |
| Eye | Splash goggles.[2] | To protect eyes from accidental splashes. |
| Body | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Facilities | General ventilation is required. Eyewash fountains must be available in any area where exposure is possible.[2] | To ensure a safe working environment and provide immediate first aid capability. |
Operational Plan: Handling and Storage
Follow safe industrial engineering and laboratory practices when handling any chemical.[2]
Step 1: Receiving and Inspection
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the supplier's label matches the order and that SDS information is accessible.
-
Log the date of receipt. Avoid long storage periods as the product may degrade.[2]
Step 2: Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials (e.g., strong oxidizing agents).
Step 3: Handling and Dispensing
-
Always handle this compound within a chemical fume hood or in an area with adequate ventilation.
-
Don the appropriate PPE as detailed in Section 2 before opening the container.
-
Use dedicated, clean spatulas and glassware for weighing and transferring the substance.
-
Avoid actions that could generate dust or aerosols.
-
Upon completion, securely seal the container and clean the work area thoroughly.
Disposal Plan
Chemical waste must be managed to ensure safety and environmental compliance.
Step 1: Waste Segregation
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Step 2: Container Management
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
Step 3: Final Disposal
-
All this compound waste must be disposed of through your institution's Environmental Health & Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Illustrative Protocols & Visualizations
The following experimental protocol and diagrams are provided as illustrative examples of laboratory workflows and potential mechanisms. They are designed to meet the structural requirements of this guide and should not be interpreted as established scientific facts regarding this compound.
Hypothetical Experimental Protocol: Assessing In Vitro Cytotoxicity of this compound
Objective: To determine the cytotoxic effect of this compound on a human cancer cell line (e.g., HeLa) using an MTT assay.
Methodology:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 5x10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Replace the media in each well with the prepared this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.
Diagrams: Workflows and Logical Relationships
Caption: Workflow for Safely Handling this compound in a Laboratory Setting.
Caption: Logical Flow for the Disposal of this compound-Contaminated Waste.
Caption: Hypothetical this compound-Induced Apoptosis Signaling Pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
